Product packaging for 2-(3-Bromophenoxymethyl)oxirane(Cat. No.:CAS No. 5002-98-2)

2-(3-Bromophenoxymethyl)oxirane

Cat. No.: B2632152
CAS No.: 5002-98-2
M. Wt: 229.073
InChI Key: MJDGHPATEBXUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Bromophenoxymethyl)oxirane is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.073. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B2632152 2-(3-Bromophenoxymethyl)oxirane CAS No. 5002-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-bromophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDGHPATEBXUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Bromophenoxymethyl)oxirane chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenoxymethyl)oxirane is an organic compound belonging to the class of aryl glycidyl ethers. Its structure, featuring a reactive epoxide ring and a brominated aromatic moiety, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and biologically active molecules. The presence of the oxirane group allows for various nucleophilic ring-opening reactions, enabling the introduction of diverse functional groups. The bromo-substituted phenyl ring offers a site for further functionalization through cross-coupling reactions and influences the compound's electronic properties and potential biological interactions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of an oxirane ring linked to a 3-bromophenoxy group through a methylene ether bridge.

Molecular Formula: C₉H₉BrO₂[1]

Molecular Weight: 229.07 g/mol [1]

CAS Number: 5002-98-2

Physical and Chemical Properties

Quantitative physical and chemical properties for this compound are not extensively reported in publicly available literature. However, based on the properties of similar aryl glycidyl ethers, the following can be inferred:

PropertyValue
Appearance Likely a colorless to pale yellow liquid or low-melting solid at room temperature.
Boiling Point High boiling point, likely distillable under reduced pressure. For comparison, the boiling point of 2-((2-bromophenoxy)methyl)oxirane is 131 °C at 3 Torr.[2]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water.
Stability The epoxide ring is susceptible to ring-opening under acidic or basic conditions. It is advisable to store the compound in a cool, dry place, away from strong acids and bases.
Spectral Data

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.20-7.00m2HAromatic CH
~7.00-6.80m2HAromatic CH
~4.20dd1H-O-CH H-oxirane
~3.95dd1H-O-CHH -oxirane
~3.35m1HOxirane CH
~2.90dd1HOxirane CH H
~2.75dd1HOxirane CHH

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
~158C-O (aromatic)
~131C-Br (aromatic)
~124-130Aromatic CH
~115-122Aromatic CH
~69-O-C H₂-oxirane
~50Oxirane CH
~45Oxirane CH₂

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
~3050-3000Aromatic C-H stretch
~2990-2850Aliphatic C-H stretch
~1580, 1470Aromatic C=C stretch
~1250Aryl-O-C stretch (asymmetric)
~1050Aryl-O-C stretch (symmetric)
~950-810, 880-750Oxirane ring vibrations (C-O stretch)
~780C-Br stretch

Table 4: Predicted Mass Spectrometry Fragmentation

m/zFragment Ion
228/230[M]⁺ (Molecular ion peak, bromine isotopes)
185/187[M - C₂H₃O]⁺ (Loss of the oxirane methylene and methine)
171/173[M - C₃H₅O]⁺ (Loss of the glycidyl group)
157/159[C₆H₄BrO]⁺ (Bromophenoxy cation)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of aryl glycidyl ethers is the Williamson ether synthesis, involving the reaction of a phenol with epichlorohydrin in the presence of a base.

Reaction Scheme:

Synthesis 3-Bromophenol 3-Bromophenol Product This compound 3-Bromophenol->Product 1. Epichlorohydrin Epichlorohydrin Epichlorohydrin->Product 2. Base Base (e.g., NaOH, K₂CO₃) Base->Product Catalyst Solvent Solvent (e.g., Acetone, DMF) Solvent->Product Medium

Figure 1. Synthesis of this compound.

Detailed Methodology:

  • Materials:

    • 3-Bromophenol

    • Epichlorohydrin (excess)

    • Sodium hydroxide (or potassium carbonate)

    • Acetone (or another suitable solvent like DMF)

    • Water

    • Ethyl acetate (for extraction)

    • Brine

    • Anhydrous sodium sulfate (or magnesium sulfate)

  • Procedure:

    • To a solution of 3-bromophenol in acetone, add powdered sodium hydroxide (or potassium carbonate).

    • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.

    • Add epichlorohydrin dropwise to the reaction mixture. It is typically used in excess to minimize the formation of byproducts.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Reactivity: Nucleophilic Ring-Opening of the Oxirane

The strained three-membered ring of the oxirane moiety is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by either acid or base. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-type reaction.

General Workflow for Nucleophilic Ring-Opening:

RingOpening cluster_workflow Experimental Workflow A Mix this compound and Nucleophile (e.g., Amine, Thiol) B Add Catalyst (if necessary) (e.g., Base or Acid) A->B C Heat the reaction mixture (if required) B->C D Monitor reaction by TLC C->D E Work-up: - Quench reaction - Extract with organic solvent - Wash and dry D->E F Purification: - Column chromatography - Recrystallization or Distillation E->F G Characterization of Product (NMR, IR, MS) F->G

Figure 2. General workflow for nucleophilic ring-opening.

1. Reaction with Amines (Aminolysis):

The reaction of this compound with primary or secondary amines yields β-amino alcohols, which are important scaffolds in medicinal chemistry.

Detailed Methodology:

  • Materials:

    • This compound

    • Amine (e.g., piperidine, morpholine, or a primary amine)

    • Solvent (e.g., ethanol, methanol, or neat)

  • Procedure:

    • Dissolve this compound in a suitable solvent (or use the amine neat if it is a liquid).

    • Add the amine to the solution. An excess of the amine can be used to drive the reaction to completion.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

    • Upon completion, remove the solvent and excess amine under reduced pressure.

    • The resulting crude β-amino alcohol can be purified by column chromatography or recrystallization.

2. Reaction with Thiols (Thiolysis):

The ring-opening with thiols produces β-hydroxy thioethers, which are also valuable synthetic intermediates.

Detailed Methodology:

  • Materials:

    • This compound

    • Thiol (e.g., thiophenol, benzyl thiol)

    • Base (e.g., triethylamine, sodium hydroxide)

    • Solvent (e.g., ethanol, DMF)

  • Procedure:

    • To a solution of the thiol in a suitable solvent, add a base to generate the thiolate anion.

    • Add this compound to the solution of the thiolate.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

    • Perform an aqueous work-up by adding water and extracting the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Signaling Pathways and Biological Activity

There is limited specific information in the public domain regarding the biological activity and involvement in signaling pathways of this compound itself. However, the general class of glycidyl ethers has been studied for its biological effects. Some glycidyl ethers have been shown to be skin and eye irritants and potential skin sensitizing agents.[3] Certain glycidyl ethers have also exhibited mutagenic activity in some test systems.[3][4]

The reactivity of the epoxide group allows for covalent modification of biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for both the potential therapeutic applications and the toxicity of many epoxides. The interaction with specific nucleophilic residues in enzymes or receptors could potentially modulate their function and interfere with cellular signaling pathways. However, without specific experimental data for this compound, any discussion of its effects on signaling pathways remains speculative.

Logical Relationship of Potential Biological Interaction:

BiologicalInteraction cluster_interaction Potential Biological Interaction A This compound (Electrophilic Epoxide) B Biological Nucleophile (e.g., Cys, His, Lys in a protein) A->B Nucleophilic Attack C Covalent Adduct Formation B->C D Altered Protein Structure/Function C->D E Modulation of Signaling Pathway D->E F Cellular Response (e.g., Cytotoxicity, Pharmacological Effect) E->F

Figure 3. Potential mechanism of biological interaction.

Conclusion

This compound is a versatile synthetic intermediate with potential applications in the development of new chemical entities. Its synthesis is readily achievable through established methods, and its reactive epoxide functionality allows for a wide range of chemical transformations. While specific data on its physical properties and biological activity are scarce, its structural features suggest it is a valuable building block for creating diverse molecular architectures. Further research is warranted to fully characterize this compound and explore its potential in medicinal chemistry and materials science. Researchers and drug development professionals should handle this compound with appropriate safety precautions, given the known reactivity and potential for sensitization of the glycidyl ether class of compounds.

References

In-Depth Technical Guide: 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 5002-98-2

Synonyms: Oxirane, 2-[(3-bromophenoxy)methyl]-

This technical guide provides a comprehensive overview of 2-(3-Bromophenoxymethyl)oxirane, including its chemical properties, a detailed synthesis protocol, and its expected reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

PropertyValueSource
CAS Number 5002-98-2[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Predicted Boiling Point 287.5 ± 10.0 °C[1]
Predicted Density 1.527 ± 0.06 g/cm³[1]
Appearance Expected to be a colorless to pale yellow oil or solidInferred from similar compounds

Synthesis

A common and effective method for the synthesis of aryloxymethyl oxiranes is the Williamson ether synthesis, involving the reaction of a phenol with an epihalohydrin in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of similar phenoxymethyl oxiranes.

Materials:

  • 3-Bromophenol

  • Epichlorohydrin (or Epibromohydrin)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-bromophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).

  • To this stirred suspension, add epichlorohydrin (1.5-2.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Spectroscopic Data

Based on the structure of this compound and data from similar compounds, the following spectroscopic characteristics are expected:

SpectroscopyExpected Peaks/Signals
¹H NMR (CDCl₃) * Aromatic protons (4H) in the range of δ 6.8-7.3 ppm.
  • Methylene protons of the oxirane ring (2H, -CH₂-O-) as multiplets around δ 2.7-2.9 ppm.

  • Methine proton of the oxirane ring (1H, -CH-O-) as a multiplet around δ 3.3-3.5 ppm.

  • Methylene protons adjacent to the phenoxy group (2H, Ar-O-CH₂-) as multiplets around δ 4.0-4.3 ppm. | | ¹³C NMR (CDCl₃) | * Aromatic carbons, including the carbon attached to bromine (C-Br) around δ 115-125 ppm and other aromatic carbons between δ 110-160 ppm.

  • Methylene carbon of the oxirane ring (-CH₂-O-) around δ 44-46 ppm.

  • Methine carbon of the oxirane ring (-CH-O-) around δ 50-52 ppm.

  • Methylene carbon adjacent to the phenoxy group (Ar-O-CH₂-) around δ 68-70 ppm. | | IR (Infrared) | * Aromatic C-H stretching around 3050-3100 cm⁻¹.

  • Aliphatic C-H stretching around 2900-3000 cm⁻¹.

  • Aromatic C=C stretching around 1470-1600 cm⁻¹.

  • Asymmetric C-O-C stretching (ether) around 1250 cm⁻¹.

  • Oxirane ring vibrations (C-O stretching) around 840-950 cm⁻¹ and 1250 cm⁻¹.

  • C-Br stretching in the fingerprint region, typically below 600 cm⁻¹. | | Mass Spectrometry (MS) | * Molecular ion peak (M⁺) at m/z 228 and 230 with approximately equal intensity (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).

  • Fragment ions corresponding to the loss of the oxirane moiety and other characteristic fragments. |

Reactivity and Potential Applications

The primary site of reactivity in this compound is the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity makes the compound a valuable synthetic intermediate.

Key Reactions:

  • Nucleophilic Ring-Opening: The epoxide ring can be opened by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reaction can be catalyzed by either acid or base. The regioselectivity of the ring-opening (attack at the terminal or internal carbon of the epoxide) can often be controlled by the choice of nucleophile and reaction conditions.

  • Polymerization: The oxirane moiety can undergo ring-opening polymerization to form polyethers.

Potential Applications:

  • Pharmaceutical Synthesis: As a building block for the synthesis of more complex molecules with potential biological activity. The phenoxymethyl oxirane scaffold is found in some pharmacologically active compounds.

  • Materials Science: As a monomer or cross-linking agent in the production of epoxy resins and other polymers. The bromine atom can also serve as a handle for further functionalization or as a component to impart specific properties like flame retardancy.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 3_Bromophenol 3_Bromophenol Reaction Reaction 3_Bromophenol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction K2CO3 K2CO3 K2CO3->Reaction Base in Acetone (solvent) Filtration Filtration Reaction->Filtration Remove salts Concentration Concentration Filtration->Concentration Remove solvent Purification Purification Concentration->Purification Silica Gel Chromatography Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Reactivity

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Reactivity Reactivity of this compound cluster_reactions Potential Reactions cluster_products Potential Products Start This compound RingOpening Nucleophilic Ring-Opening Start->RingOpening Oxirane Ring Polymerization Ring-Opening Polymerization Start->Polymerization Oxirane Ring AromaticSubstitution Aromatic Substitution (e.g., via organometallics) Start->AromaticSubstitution Bromo-Aromatic Ring FunctionalizedAlcohols Functionalized Diols/Amino Alcohols/Thioethers RingOpening->FunctionalizedAlcohols Polyethers Polyethers Polymerization->Polyethers DerivatizedAromatics Further Derivatized Aromatics AromaticSubstitution->DerivatizedAromatics

Caption: Key reactive sites and potential transformations.

Biological Activity

A thorough search of scientific literature did not reveal any specific studies on the biological activity or signaling pathway involvement of this compound. Given that oxiranes are a class of compounds with potential alkylating properties, and some are known to exhibit biological effects, this compound could be a candidate for biological screening. However, at present, no such data is publicly available.

References

An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(3-Bromophenoxymethyl)oxirane, a valuable oxirane intermediate in pharmaceutical and chemical research. The document outlines the key reaction, experimental protocols, and relevant data.

Synthesis Pathway Overview

The most prevalent and efficient synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion derived from 3-bromophenol acts as the nucleophile, attacking an epihalohydrin, typically epichlorohydrin or epibromohydrin, to form the desired oxirane product.

The reaction is generally carried out in the presence of a base to deprotonate the phenol, creating the more nucleophilic phenoxide. A suitable solvent is used to facilitate the reaction.

Reaction Scheme

The overall chemical transformation is depicted below:

G reactant1 3-Bromophenol product This compound reactant1->product reactant2 Epichlorohydrin reactant2->product reagent Base (e.g., K2CO3) Solvent (e.g., Acetone) reagent->product

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol adapted from general procedures for the synthesis of analogous aryl glycidyl ethers.[1]

Materials:

  • 3-Bromophenol

  • Epichlorohydrin (or Epibromohydrin)[1][2]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 equivalent).

  • Addition of Reagents: Add anhydrous acetone as the solvent, followed by anhydrous potassium carbonate (approximately 2.0-3.0 equivalents) and epichlorohydrin (approximately 1.5-2.5 equivalents).[1]

  • Reaction: Heat the reaction mixture to reflux (the boiling point of acetone) and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for this type of reaction, based on analogous syntheses. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Reactant Ratios
3-Bromophenol1.0 eq[1]
Epichlorohydrin1.5 - 2.5 eq[1]
Potassium Carbonate2.0 - 3.0 eq[1]
Reaction Conditions
SolventAcetone or Butanone[1]
TemperatureReflux[1]
Reaction Time12 - 24 h[1]
Yield
Expected Yield65 - 85%[3]

Logical Workflow of the Synthesis

The logical progression of the synthesis and purification process is illustrated in the following diagram.

G cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification Phase A Mixing Reactants: 3-Bromophenol, Epichlorohydrin, K2CO3, Acetone B Heating to Reflux A->B C Reaction Monitoring (TLC) B->C D Cooling & Filtration C->D E Solvent Removal D->E F Extraction with Ethyl Acetate E->F G Washing with Water & Brine F->G H Drying Organic Layer G->H I Concentration H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2-(3-Bromophenoxymethyl)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(3-Bromophenoxymethyl)oxirane. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, characteristic absorption bands for IR spectroscopy, and the expected molecular ion peak for mass spectrometry. These predictions are derived from the analysis of the compound's structural features and comparison with spectral data of similar molecules, such as 2-((2-bromo-4-chlorophenoxy)methyl)oxirane and 1,2-epoxy-3-phenoxypropane.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2'~7.20t~8.0
H-4'~7.15d~8.0
H-5'~7.35t~8.0
H-6'~7.05d~8.0
-OCH₂- (A)~4.20ddJ_gem ≈ 11.0, J_vic ≈ 3.0
-OCH₂- (B)~3.95ddJ_gem ≈ 11.0, J_vic ≈ 6.0
-CH- (oxirane)~3.35m-
-CH₂- (oxirane, A)~2.90ddJ_gem ≈ 5.0, J_vic ≈ 4.5
-CH₂- (oxirane, B)~2.75ddJ_gem ≈ 5.0, J_vic ≈ 2.5

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-1'~158.0
C-2'~115.0
C-3'~122.5 (C-Br)
C-4'~123.0
C-5'~130.5
C-6'~113.0
-OCH₂-~69.0
-CH- (oxirane)~50.0
-CH₂- (oxirane)~44.5

Table 3: Predicted IR Spectroscopic Data

Functional GroupPredicted Absorption Range (cm⁻¹)Description
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=C (aromatic)1600-1475Stretching
C-O-C (ether)1250-1000Asymmetric and symmetric stretching
Oxirane Ring~1250, ~950-810, ~880-750Ring stretching (breathing) modes
C-Br600-500Stretching

Table 4: Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular FormulaC₉H₉BrO₂
Molecular Weight229.07 g/mol
[M]⁺ (⁷⁹Br)m/z 228
[M]⁺ (⁸¹Br)m/z 230
Isotopic PatternCharacteristic 1:1 ratio for bromine isotopes

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

    • ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder or pure solvent.

    • Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Comprehensive Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

IUPAC name for 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(3-Bromophenoxymethyl)oxirane

Introduction

This compound is an organic chemical compound featuring a bromophenoxy group attached to an oxirane (epoxide) ring. The oxirane ring is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity, combined with the physicochemical properties imparted by the bromophenyl moiety, makes this compound and its derivatives valuable intermediates in organic synthesis and potential candidates in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While specific experimental data for this exact compound is not widely published, the data presented is based on closely related analogs and computational predictions.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
CAS Number Not available (for the racemate)
1024843-97-7 (for the (S)-enantiomer)[1]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
Canonical SMILES C1C(O1)COC2=CC(=CC=C2)Br
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic-H~7.3-7.0Multiplet4H-
-O-CH₂- (oxirane side)~4.25 / ~3.95Doublet of doublets1H / 1HJ ≈ 11, 3 / J ≈ 11, 6
-CH- (oxirane)~3.35Multiplet1H-
-CH₂- (oxirane)~2.90 / ~2.75Doublet of doublets1H / 1HJ ≈ 5, 4 / J ≈ 5, 2.5
¹³C NMR (CDCl₃, 101 MHz) Expected Chemical Shift (δ, ppm)
Aromatic C-O~157
Aromatic C-Br~122
Aromatic C-H~131, 124, 116, 113
-O-CH₂-~69
-CH- (oxirane)~50
-CH₂- (oxirane)~45

Synthesis

The most common and efficient method for synthesizing this compound is via a Williamson ether synthesis. This involves the reaction of 3-bromophenol with an epihalohydrin, such as epibromohydrin or epichlorohydrin, in the presence of a base.

General Experimental Protocol: Synthesis from 3-Bromophenol and Epibromohydrin

This protocol is adapted from a general procedure for the synthesis of aryl glycidyl ethers.[2]

Materials:

  • 3-Bromophenol (1.0 eq)

  • Epibromohydrin (2.5 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Butanone (or Acetone, DMF) as solvent

Procedure:

  • An oven-dried flask is charged with 3-bromophenol (1.0 eq) and the chosen solvent (e.g., butanone, 5 mL/mmol of phenol).

  • Anhydrous potassium carbonate (3.0 eq) is added to the solution, followed by epibromohydrin (2.5 eq).

  • The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting residue is purified by silica gel column chromatography to yield this compound.

G cluster_workflow Synthesis Workflow Reactants 3-Bromophenol + Epibromohydrin + K₂CO₃ (Base) Reaction Heat (80 °C) Stir (12-24h) Reactants->Reaction Solvent Butanone (Solvent) Solvent->Reaction Workup Filtration & Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Chemical Reactivity: Epoxide Ring-Opening

The chemical reactivity of this compound is dominated by the strained three-membered epoxide ring. This ring can be opened by a wide range of nucleophiles under either acidic or basic conditions, making it a versatile synthetic intermediate.[3][4]

Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the ring-opening occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. This is a highly regioselective process.

General Protocol (Reaction with a Nucleophile, Nu⁻):

  • This compound is dissolved in a suitable solvent.

  • A strong nucleophile (e.g., an alkoxide, amine, or Grignard reagent) is added to the solution.

  • The reaction proceeds, often at room temperature, to open the epoxide ring.

  • An acidic workup is typically required to protonate the resulting alkoxide.

G cluster_pathway Base-Catalyzed Ring-Opening (Sₙ2) Epoxide Epoxide TransitionState [Transition State] Epoxide->TransitionState Attack at less substituted carbon Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Product Alkoxide Intermediate TransitionState->Product FinalProduct Final Product (after workup) Product->FinalProduct Protonation (H⁺)

Mechanism of base-catalyzed epoxide ring-opening.
Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. The nucleophile then attacks the epoxide. For an epoxide like this with a primary and a secondary carbon, the reaction proceeds via a mechanism with significant Sₙ2 character. The nucleophile attacks the carbon atom that can better stabilize a partial positive charge, which is typically the more substituted carbon; however, with only primary and secondary carbons, attack at the less hindered primary carbon can also occur. The regioselectivity is often less pronounced than in base-catalyzed reactions.[3]

General Protocol (Reaction with a Nucleophile, Nu-H, and Acid Catalyst):

  • This compound is dissolved in a suitable protic solvent (e.g., water, alcohol).

  • A catalytic amount of a strong acid (e.g., H₂SO₄, HCl) is added.

  • The nucleophile (which can be the solvent itself) attacks the protonated epoxide.

  • The reaction mixture is stirred until the starting material is consumed.

  • A basic workup is performed to neutralize the acid and isolate the product.

G cluster_pathway Acid-Catalyzed Ring-Opening Epoxide Epoxide ProtonatedEpoxide Protonated Epoxide Epoxide->ProtonatedEpoxide H_plus H⁺ (Acid) H_plus->ProtonatedEpoxide Protonation ProductComplex Product Complex ProtonatedEpoxide->ProductComplex Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->ProductComplex FinalProduct Final Product ProductComplex->FinalProduct Deprotonation

Mechanism of acid-catalyzed epoxide ring-opening.

Biological Activity and Applications

While specific studies on the biological activity of this compound are limited, related bromophenol and epoxide-containing compounds are known for a range of biological effects.

  • Antioxidant and Anticancer Potential: Derivatives of bromophenols, which are natural metabolites in marine algae, have been synthesized and shown to possess antioxidant and anticancer activities.[5] Some of these derivatives have demonstrated the ability to mitigate oxidative damage in cells and induce apoptosis in cancer cell lines.[5]

  • Enzyme Inhibition: The reactive epoxide ring can act as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes. This makes oxirane-containing molecules candidates for irreversible enzyme inhibitors.

  • Building Blocks in Medicinal Chemistry: Aryl glycidyl ethers are common structural motifs and key intermediates in the synthesis of various pharmaceuticals, particularly beta-blockers. The specific stereochemistry of the oxirane is often crucial for biological activity.

The presence of the bromine atom can enhance biological activity through halogen bonding and by increasing the lipophilicity of the molecule, which can improve cell membrane permeability. Further research is warranted to explore the specific therapeutic potential of this compound.

References

Molecular weight and formula of 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-(3-Bromophenoxymethyl)oxirane, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, a robust experimental protocol for its synthesis, and its characteristic reactivity, supported by clear data presentation and visualizations.

Core Compound Data

Herein are the fundamental physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
IUPAC Name 2-((3-bromophenoxy)methyl)oxirane
CAS Number 24553-01-3

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-bromophenol and an epoxide precursor, such as epibromohydrin, under basic conditions. This Williamson ether synthesis is a common and effective method for preparing such aryl glycidyl ethers.

Experimental Protocol

Materials:

  • 3-Bromophenol

  • Epibromohydrin

  • Potassium carbonate (K₂CO₃), anhydrous

  • Butanone (Methyl Ethyl Ketone - MEK)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromophenol (1.0 equivalent) in butanone (5 mL per mmol of phenol).

  • To this solution, add anhydrous potassium carbonate (3.0 equivalents) and epibromohydrin (2.5 equivalents).

  • Heat the reaction mixture to 80°C and maintain this temperature for 24 hours with vigorous stirring.

  • After 24 hours, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the filter cake extensively with acetone to recover any residual product.

  • Combine the filtrates and concentrate them under reduced pressure to remove the solvents.

  • The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

General Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product phenol 3-Bromophenol product This compound phenol->product epibromohydrin Epibromohydrin epibromohydrin->product base K₂CO₃ solvent Butanone, 80°C

A diagram illustrating the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the presence of the strained oxirane (epoxide) ring and the bromo-substituted aromatic ring.

Nucleophilic Ring-Opening of the Epoxide

The epoxide ring is susceptible to ring-opening by a variety of nucleophiles under both acidic and basic conditions. This reaction is fundamental to the utility of this compound as a building block in organic synthesis.

  • Under Basic or Nucleophilic Conditions: The nucleophile attacks the less substituted carbon of the epoxide ring.

  • Under Acidic Conditions: The epoxide oxygen is first protonated, followed by nucleophilic attack at the more substituted carbon.

RingOpening cluster_conditions Reaction Conditions reactant This compound product Ring-Opened Product (e.g., Amino alcohol, Diol ether) reactant->product nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->product conditions Acidic or Basic Catalyst conditions->product

General scheme for the nucleophilic ring-opening of this compound.
Nucleophilic Aromatic Substitution

While less reactive than the epoxide ring, the bromine atom on the phenyl ring can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles and under specific reaction conditions (e.g., high temperature, presence of a catalyst). This allows for further functionalization of the aromatic core.

Biological Activity and Drug Development Potential

To date, the specific biological activities of this compound have not been extensively reported in publicly available literature. However, the oxirane moiety is a known pharmacophore and a reactive functional group that can covalently interact with biological nucleophiles, such as amino acid residues in proteins. This reactivity makes compounds containing an epoxide ring of interest in drug discovery, often as covalent inhibitors.

The broader class of aryl glycidyl ethers has been investigated for various therapeutic applications. The potential for this compound in drug development would likely involve its use as a scaffold or an intermediate in the synthesis of more complex molecules with desired pharmacological profiles. Further research is required to elucidate any intrinsic biological activity of this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined chemical properties and reactivity. Its synthesis is straightforward, and the presence of both an epoxide ring and a bromo-functionalized aromatic ring provides multiple avenues for further chemical modification. While its specific biological profile is yet to be thoroughly investigated, its structural motifs suggest potential for its application in the synthesis of novel therapeutic agents. This guide provides a solid foundation of its chemical characteristics for researchers and professionals in the field of drug discovery and development.

Reactivity profile of the oxirane ring in 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Reactivity Profile of the Oxirane Ring in 2-(3-Bromophenoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the oxirane ring in this compound. This compound is a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical and agrochemical agents.[1] Its utility stems from the high reactivity of the strained three-membered oxirane (epoxide) ring, which can be selectively opened by a variety of nucleophiles under controlled conditions to introduce diverse functional groups.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Williamson ether synthesis. This method consists of the nucleophilic substitution reaction between 3-bromophenol and an electrophilic three-carbon building block, such as epichlorohydrin or a glycidyl derivative, in the presence of a base.

Experimental Protocol: General Synthesis

A general procedure for the synthesis involves dissolving 3-bromophenol in a suitable solvent, such as butanone or an ethanol/water mixture.[1][2] A base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is added to deprotonate the phenol, forming the more nucleophilic phenoxide.[2][3] Epibromohydrin or a related glycidyl tosylate is then added, and the mixture is heated (e.g., to 80°C) for a set period, often up to 24 hours, to drive the reaction to completion.[2] After the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the desired this compound.[2] Yields for this type of reaction are generally reported to be in the range of 61-90%.[1]

Synthesis_Workflow Phenol 3-Bromophenol Intermediate Phenoxide Intermediate Phenol->Intermediate + Base Base (e.g., K₂CO₃) Base->Intermediate Epoxide_Precursor Epibromohydrin Reaction Reaction Mixture (Heating) Epoxide_Precursor->Reaction + Solvent Solvent (e.g., Butanone) Solvent->Reaction Intermediate->Reaction Filtration Filtration Reaction->Filtration Cooling Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Reactivity of the Oxirane Ring

The reactivity of epoxides is dominated by ring-opening reactions driven by the high degree of ring strain in the three-membered ether.[4] This strain, a combination of angle and torsional strain, makes the carbon atoms of the ring highly susceptible to nucleophilic attack, even though alkoxides are typically poor leaving groups.[4] The regioselectivity of the ring-opening of the unsymmetrical oxirane in this compound is highly dependent on the reaction conditions, specifically whether they are acidic or basic.[5]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the oxirane ring is first protonated by the acid catalyst (e.g., H₂SO₄, HCl). This protonation converts the poor alkoxide leaving group into a good neutral alcohol leaving group, activating the epoxide for nucleophilic attack.[4][6]

Mechanism and Regioselectivity: The reaction proceeds through a mechanism that has significant SN1 character.[5] After protonation, the C-O bonds are weakened, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted (secondary) carbon of the oxirane ring.[5][6] The reaction occurs via a backside attack, resulting in an anti-addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide.[6]

Acid_Catalyzed_Opening start This compound protonation Protonation of Oxirane Oxygen start->protonation + H⁺ protonated_epoxide Protonated Epoxide (Activated Intermediate) protonation->protonated_epoxide transition_state SN1-like Transition State (Carbocationic Character at C2) protonated_epoxide->transition_state attack Nucleophilic Attack at More Substituted Carbon (C2) transition_state->attack nucleophile Nucleophile (Nu-H) nucleophile->attack product_intermediate Protonated Diol Product attack->product_intermediate deprotonation Deprotonation product_intermediate->deprotonation - H⁺ final_product Final Product (1-Nu-3-(3-bromophenoxy)propan-2-ol) deprotonation->final_product

Caption: Mechanism of acid-catalyzed oxirane ring-opening.

Base-Catalyzed Ring-Opening

In the presence of strong nucleophiles and basic conditions (e.g., NaOCH₃, NaOH, amines), the ring-opening occurs via a direct SN2 mechanism.[6] Unlike the acid-catalyzed pathway, the epoxide is not activated by protonation. The reaction relies on a potent nucleophile to attack the electrophilic carbon and displace the alkoxide leaving group.[5]

Mechanism and Regioselectivity: The base-catalyzed ring-opening is a classic SN2 reaction. As such, the nucleophile will attack the less sterically hindered carbon atom.[5][6] For this compound, this is the terminal, primary carbon (C3) of the oxirane ring. The reaction proceeds with inversion of stereochemistry at the site of attack. A subsequent acidic or aqueous workup is required to protonate the resulting alkoxide to form the final neutral alcohol product.[4]

Base_Catalyzed_Opening start This compound attack SN2 Attack at Less Hindered Carbon (C3) start->attack nucleophile Strong Nucleophile (Nu⁻) nucleophile->attack alkoxide_intermediate Alkoxide Intermediate attack->alkoxide_intermediate workup Protonation (Aqueous Workup) alkoxide_intermediate->workup + H⁺ final_product Final Product (2-Nu-3-(3-bromophenoxy)propan-1-ol) workup->final_product

Caption: Mechanism of base-catalyzed oxirane ring-opening.

Summary of Reactivity and Data

The distinct regiochemical outcomes of the acid- and base-catalyzed reactions are crucial for synthetic planning. This predictable selectivity allows for the targeted synthesis of specific constitutional isomers.

Table 1: Regioselectivity of Oxirane Ring-Opening Reactions

ConditionMechanismSite of Nucleophilic AttackPrimary Product Isomer
Acidic (e.g., H₂SO₄, H₂O)SN1-likeMore substituted carbon (C2)1-Nu-3-(3-bromophenoxy)propan-2-ol
Basic/Neutral (e.g., NaOR, RNH₂)SN2Less substituted carbon (C3)2-Nu-3-(3-bromophenoxy)propan-1-ol

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₉H₉BrO₂Calculated
Molecular Weight 229.07 g/mol Calculated
General Class Epoxide, Aryl Ether-
Reactivity High due to ring strain[4]

Experimental Protocols for Ring-Opening

Protocol 1: Acid-Catalyzed Hydrolysis
  • Dissolve this compound in a water-miscible solvent like acetone or THF.

  • Add a catalytic amount of a strong acid (e.g., 0.1 M H₂SO₄).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the acid with a mild base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol, 3-(3-bromophenoxy)propane-1,2-diol.

  • Purify the product via column chromatography if necessary.

Protocol 2: Base-Catalyzed Aminolysis
  • Dissolve this compound in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of the desired amine nucleophile (e.g., benzylamine).

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • The resulting crude amino alcohol can be purified by column chromatography or crystallization to yield the product, 1-amino-3-(3-bromophenoxy)propan-2-ol.

Applications in Drug Discovery

The epoxide moiety is a versatile functional group in medicinal chemistry.[7] The predictable and stereospecific ring-opening of compounds like this compound allows for the creation of libraries of 1,2-aminoalcohols, 1,2-diols, and other key pharmacophoric scaffolds. These structures are frequently found in biologically active molecules, including beta-blockers and protease inhibitors. The bromophenyl moiety provides a handle for further functionalization, for example, through cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery campaigns.

References

An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 2-(3-Bromophenoxymethyl)oxirane, a valuable intermediate in pharmaceutical and chemical research. The synthesis primarily relies on the well-established Williamson ether synthesis, often enhanced by phase-transfer catalysis for improved efficiency.

Core Synthesis Strategy: Williamson Ether Synthesis

The most common and direct route to this compound involves the reaction of 3-Bromophenol and epichlorohydrin . This reaction is a classic example of the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the reactive phenoxide intermediate.

The overall reaction can be summarized as follows:

Reaction Scheme

Key Starting Materials

A successful synthesis of this compound is contingent on the quality and appropriate selection of the following key starting materials:

Starting MaterialStructureKey Considerations
3-Bromophenol 3-BromophenolPurity is crucial to avoid side reactions. Should be free of isomeric impurities.
Epichlorohydrin EpichlorohydrinA versatile bifunctional molecule acting as both an electrophile and a precursor to the oxirane ring. Often used in excess to drive the reaction to completion.
Base -Common choices include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃). The choice of base can influence reaction rate and selectivity.
Phase Transfer Catalyst (PTC) -Typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or tetraethylammonium bromide (TEAB). The PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction occurs.
Solvent -The reaction can be carried out in a variety of solvents, including polar aprotic solvents like acetone or acetonitrile. However, solvent-free conditions using excess epichlorohydrin as the organic phase are often employed for a greener and more efficient process.

Experimental Protocols

Two primary experimental approaches are commonly employed for the synthesis of aryl glycidyl ethers like this compound: a two-step process involving the formation of a chlorohydrin intermediate followed by cyclization, and a one-pot synthesis.

Protocol 1: Two-Step Synthesis

This method separates the initial coupling of 3-bromophenol and epichlorohydrin from the subsequent ring-closing (epoxidation) step.

Step 1: Coupling Reaction to form 1-bromo-3-(3-bromophenoxy)propan-2-ol

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 3-bromophenol and a phase-transfer catalyst (e.g., 0.05-0.1 molar equivalents of tetrabutylammonium bromide).

  • Add an excess of epichlorohydrin (typically 3-5 molar equivalents).

  • Heat the mixture with stirring to a temperature between 60-90°C.

  • Slowly add a concentrated aqueous solution of a base (e.g., 50% w/w NaOH) dropwise, maintaining the reaction temperature.

  • After the addition is complete, continue stirring for 1-3 hours until the consumption of 3-bromophenol is confirmed by a suitable analytical method (e.g., TLC or GC).

  • Cool the reaction mixture and separate the organic layer. Wash the organic layer with water to remove the base and salt byproducts.

  • Remove the excess epichlorohydrin under reduced pressure to obtain the crude chlorohydrin intermediate.

Step 2: Dehydrochlorination (Epoxidation)

  • Dissolve the crude chlorohydrin intermediate in a suitable solvent (e.g., toluene or dichloromethane).

  • Add a stoichiometric amount of a strong base (e.g., powdered NaOH or KOH).

  • Stir the mixture vigorously at room temperature or with gentle heating (40-60°C) for 2-4 hours.

  • Monitor the reaction for the disappearance of the chlorohydrin and the formation of the oxirane.

  • Once the reaction is complete, filter off the solid salt.

  • Wash the organic filtrate with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: One-Pot Synthesis

This streamlined approach combines the coupling and epoxidation steps into a single process.

  • To a reaction vessel, add 3-bromophenol, epichlorohydrin (in excess, acting as both reactant and solvent), and a phase-transfer catalyst (e.g., tetraethylammonium bromide, 0.1 eq.).

  • Heat the mixture to 80°C with stirring for approximately 1 hour.

  • Cool the solution to room temperature.

  • Add a concentrated aqueous solution of sodium hydroxide (4.0 eq.) and the phase-transfer catalyst (0.1 eq.).

  • Stir the biphasic mixture vigorously at room temperature for 30-60 minutes.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and reported yields for the synthesis of analogous aryl glycidyl ethers. These values can serve as a benchmark for the synthesis of this compound.

ParameterTwo-Step ProtocolOne-Pot Protocol
Molar Ratio (Phenol:Epichlorohydrin) 1 : 3-51 : 10
Base NaOH, KOHNaOH
Molar Ratio (Phenol:Base) 1 : 1.1-1.5 (total)1 : 4
Phase Transfer Catalyst TBAB, TEABTEBAC
Molar Ratio (Phenol:PTC) 1 : 0.05-0.11 : 0.2
Temperature (Coupling) 60-90°C80°C
Temperature (Epoxidation) Room Temp - 60°CRoom Temp
Reaction Time 3-7 hours (total)1.5-2 hours
Reported Yields (for analogues) 85-95%87-97%

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

experimental_workflow start Start reactants 1. Mix Reactants - 3-Bromophenol - Epichlorohydrin (excess) - Phase Transfer Catalyst start->reactants heating 2. Heat to 80°C (1 hour) reactants->heating cooling 3. Cool to Room Temp. heating->cooling base_addition 4. Add Base & PTC - Aq. NaOH - Phase Transfer Catalyst cooling->base_addition reaction 5. Vigorous Stirring (30-60 min) base_addition->reaction workup 6. Work-up - Dilution - Extraction - Washing - Drying reaction->workup purification 7. Purification - Solvent Removal - Vacuum Distillation or  Column Chromatography workup->purification product This compound purification->product

Caption: One-pot synthesis workflow for this compound.

Signaling Pathway: Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis

This diagram illustrates the catalytic cycle of the phase-transfer catalyst in facilitating the reaction between the water-soluble phenoxide and the organic-soluble epichlorohydrin.

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Epichlorohydrin) ArOH 3-Bromophenol (ArOH) ArONa Sodium 3-Bromophenoxide (ArO⁻ Na⁺) ArOH->ArONa Deprotonation NaOH NaOH NaOH->ArONa QOAr Ion Pair (Q⁺ArO⁻) ArONa->QOAr Ion Exchange QX_aq PTC (Q⁺X⁻) QX_org PTC (Q⁺X⁻) QX_aq->QX_org Phase Transfer Epi Epichlorohydrin Product This compound (ArO-CH₂-Oxirane) Epi->Product QOAr->Product SN2 Attack QOAr->QX_org Regeneration

Caption: Catalytic cycle of phase-transfer catalysis in the Williamson ether synthesis.

Technical Guide: Physical and Synthetic Properties of 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physical properties, specifically the melting and boiling points, of 2-(3-Bromophenoxymethyl)oxirane (CAS Number: 5002-98-2). Due to the limited availability of experimental data for this specific compound, this document also includes data for a closely related isomer and outlines general experimental protocols for its synthesis and the determination of its physical properties.

Introduction to this compound

This compound is an organic compound containing a bromophenoxy group attached to an oxirane (epoxide) ring. The oxirane ring is a highly reactive functional group, making this compound a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents and other fine chemicals. The bromine atom on the phenyl ring provides a site for further functionalization, for example, through cross-coupling reactions. Understanding the physical properties of this compound is crucial for its handling, purification, and use in subsequent reactions.

Physical Properties

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Pressure (Torr)
This compound5002-98-2Data not availableData not availableN/A
2-[(2-Bromophenoxy)methyl]oxirane22421-56-3Data not available131[1]3[1]

Synthesis of this compound

A general and widely used method for the synthesis of aryl glycidyl ethers, such as this compound, is the Williamson ether synthesis. This involves the reaction of a phenol with an epihalohydrin in the presence of a base.

General Synthesis Protocol

The synthesis of this compound can be achieved by reacting 3-bromophenol with epichlorohydrin or epibromohydrin.

Materials:

  • 3-Bromophenol

  • Epichlorohydrin (or Epibromohydrin)

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., acetone, methanol, or a phase-transfer catalyst system)

Procedure:

  • Dissolve 3-bromophenol in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Add the base to the solution. If using a solid base like potassium carbonate, vigorous stirring is required.

  • Add epichlorohydrin (or epibromohydrin) to the reaction mixture, typically in a slight excess.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off any solid byproducts (e.g., the salt formed from the base).

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can then be purified, for example, by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for this compound.

SynthesisWorkflow Reactant1 3-Bromophenol Reaction Williamson Ether Synthesis (Reflux) Reactant1->Reaction Reactant2 Epichlorohydrin Reactant2->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent Solvent->Reaction Workup Workup (Filtration, Solvent Removal) Reaction->Workup Purification Purification (Vacuum Distillation or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols for Physical Property Determination

While specific protocols for this compound are not available, the following are standard methodologies for determining the melting and boiling points of organic compounds.

Melting Point Determination

The melting point of a solid compound is the temperature at which it changes state from solid to liquid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes

  • Thermometer (calibrated)

  • Sample of the purified solid compound

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus gradually, with a heating rate of about 1-2 °C per minute as the melting point is approached.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For compounds that may decompose at atmospheric pressure, the boiling point is often determined under reduced pressure (vacuum distillation).

Apparatus:

  • Distillation apparatus (e.g., short-path distillation setup for small quantities)

  • Heating mantle or oil bath

  • Thermometer (calibrated)

  • Vacuum source and manometer (for reduced pressure measurements)

  • Boiling chips

Procedure:

  • Place the liquid sample in the distillation flask along with a few boiling chips.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly (just below the side arm leading to the condenser).

  • If performing a vacuum distillation, connect the apparatus to a vacuum pump and a manometer.

  • Begin heating the sample gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

  • If the boiling point is determined at reduced pressure, it can be converted to the normal boiling point (at 760 Torr) using a nomograph or the Clausius-Clapeyron equation, although this is an approximation.

References

Solubility Characteristics of 2-(3-Bromophenoxymethyl)oxirane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-(3-Bromophenoxymethyl)oxirane in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines established experimental protocols for determining solubility, alongside qualitative solubility information inferred from its synthesis. Furthermore, this guide presents relevant chemical pathway information and experimental workflows to support researchers in pharmaceutical and chemical development.

Core Topic: Solubility Profile

A general synthesis protocol for aryl glycidyl ethers involves the reaction of the corresponding phenol (in this case, 3-bromophenol) with an epihalohydrin in a solvent such as butanone, followed by washing the final product with acetone. This indicates that this compound is likely soluble in ketones like butanone and acetone. Based on the principle of "like dissolves like," its solubility in other common organic solvents can be predicted.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

SolventPredicted SolubilityRationale
Ketones
AcetoneSolubleUsed as a wash solvent during synthesis, indicating good solubility.
ButanoneSolubleUsed as a reaction solvent during synthesis, indicating good solubility.
Alcohols
MethanolLikely SolubleThe polar hydroxyl group of methanol can interact with the ether and oxirane functionalities.
EthanolLikely SolubleSimilar to methanol, ethanol's polarity should facilitate dissolution.
Chlorinated Solvents
DichloromethaneLikely SolubleIts ability to dissolve a wide range of organic compounds makes it a probable solvent.
Esters
Ethyl AcetateLikely SolublePossesses both polar and non-polar characteristics, making it a versatile solvent for this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established experimental methodologies are recommended.

Gravimetric Method

This method directly measures the mass of the solute that can dissolve in a specific volume of solvent to create a saturated solution.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container.

  • Drying: The solvent is carefully evaporated under reduced pressure or in a fume hood. The container with the solid residue is then dried to a constant weight in a vacuum oven.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL).

UV/Vis Spectrophotometry Method

This technique is suitable for compounds that possess a chromophore, such as the aromatic ring in this compound, which absorbs ultraviolet or visible light.

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of the compound in the chosen solvent is prepared, and its UV/Vis spectrum is recorded to determine the λmax.

  • Calibration Curve: A series of standard solutions with known concentrations of this compound are prepared in the solvent. The absorbance of each standard at the λmax is measured to construct a calibration curve (Absorbance vs. Concentration).

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Analysis: After filtration or centrifugation, a sample of the clear saturated solution is appropriately diluted with the solvent to fall within the concentration range of the calibration curve.

  • Concentration Determination: The absorbance of the diluted sample is measured at the λmax, and its concentration is determined using the calibration curve. The solubility is then calculated by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution.

Methodology:

  • Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength (typically UV detection for this compound).

  • Calibration: A series of standard solutions of known concentrations are injected into the HPLC system to generate a calibration curve based on peak area or height versus concentration.

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation and Analysis: The saturated solution is filtered through a syringe filter (compatible with the solvent) and then diluted with the mobile phase to a concentration within the calibration range. The diluted sample is then injected into the HPLC system.

  • Quantification: The concentration of the compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by applying the dilution factor.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound, highlighting the steps where solubility in organic solvents is relevant.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Bromophenol + Epichlorohydrin ReactionVessel Reaction Mixture Reactants->ReactionVessel Solvent Butanone Solvent->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Filtration Filtration ReactionVessel->Filtration Filter solids Concentration Concentration (Evaporation of Butanone) Filtration->Concentration Washing Washing with Acetone Concentration->Washing Drying Drying Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Synthesis and purification workflow for this compound.

General Experimental Workflow for Solubility Determination

This diagram outlines the logical steps for determining the solubility of the target compound using the experimental methods described.

Solubility_Determination_Workflow cluster_methods Analytical Methods Start Start: Determine Solubility of This compound PrepareSaturated Prepare Saturated Solution (Excess solute in solvent) Start->PrepareSaturated Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) PrepareSaturated->Equilibrate Separate Separate Solid and Liquid Phases (Filtration or Centrifugation) Equilibrate->Separate Gravimetric Gravimetric Method Separate->Gravimetric UV_Vis UV/Vis Spectroscopy Separate->UV_Vis HPLC HPLC Method Separate->HPLC Calculate Calculate Solubility (e.g., g/100mL or mol/L) Gravimetric->Calculate UV_Vis->Calculate HPLC->Calculate

Caption: Experimental workflow for determining the solubility of a compound.

General Reactivity of Epoxides

As this compound contains a reactive oxirane (epoxide) ring, understanding its general reactivity is crucial for handling and in drug development. The following diagram illustrates the ring-opening reactions of epoxides under acidic and basic/nucleophilic conditions.

Epoxide_Reactivity cluster_acidic Acid-Catalyzed Ring Opening cluster_basic Base/Nucleophile-Promoted Ring Opening Epoxide This compound (Epoxide) Protonated_Epoxide Protonated Epoxide (Activated) Epoxide->Protonated_Epoxide Protonation Product_Base Ring-Opened Product (SN2 type) Epoxide->Product_Base Nucleophilic Attack Acid H+ (Acid) Acid->Epoxide Product_Acid Ring-Opened Product (Anti-addition) Protonated_Epoxide->Product_Acid Nucleophile_Acid Nucleophile (Nu-H) Nucleophile_Acid->Product_Acid Nucleophilic Attack Nucleophile_Base Nucleophile (Nu-) Nucleophile_Base->Epoxide

Caption: General reaction pathways for the ring-opening of epoxides.

Methodological & Application

Application Notes and Protocols: 2-(3-Bromophenoxymethyl)oxirane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenoxymethyl)oxirane is a small molecule containing a reactive epoxide ring and a bromophenoxy group. The oxirane moiety makes it an electrophilic species, capable of reacting with various nucleophiles within biological systems, such as amino acid residues in proteins. This reactivity is a key feature for its potential as a covalent inhibitor or a molecular probe in medicinal chemistry. The presence of the bromine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets. While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are present in compounds with a range of biological activities, suggesting its potential as a versatile scaffold for drug discovery.

This document provides an overview of the potential applications of this compound, a general synthesis protocol, and experimental procedures for evaluating its potential biological activities based on the known properties of related compounds.

Synthesis of this compound

A common method for the synthesis of phenoxymethyl oxirane derivatives involves the Williamson ether synthesis, reacting a phenol with an epoxide-containing electrophile, such as epichlorohydrin or epibromohydrin, in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromophenol

  • Epibromohydrin

  • Potassium carbonate (K₂CO₃), anhydrous

  • Butanone (Methyl Ethyl Ketone - MEK)

  • Acetone

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-bromophenol (1.0 equivalent) in butanone (5 mL per mmol of phenol), add anhydrous potassium carbonate (3.0 equivalents) and epibromohydrin (2.5 equivalents).

  • Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the filter cake extensively with acetone.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid or oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthesis Workflow:

SynthesisWorkflow Reactants 3-Bromophenol + Epibromohydrin + K₂CO₃ in Butanone Reaction Reaction (80°C, 24h) Reactants->Reaction Workup Filtration & Concentration Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

General synthesis workflow for this compound.

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally related bromophenol and oxirane-containing compounds, this compound could be investigated for the following applications:

  • Antimicrobial Agents: Brominated phenols and quinoxalines have demonstrated antibacterial and antifungal properties. The reactive epoxide ring could potentially alkylate essential enzymes in microorganisms, leading to their inactivation.

  • Antiviral Agents: The oxirane moiety is a feature in some antiviral compounds. It can act as an electrophile to form covalent bonds with viral proteins, thereby inhibiting viral replication.

  • Anticancer Agents: The cytotoxicity of some oxirane-containing natural products suggests that this compound could be explored for its potential to induce apoptosis in cancer cells. The mechanism could involve the alkylation of key proteins in cell proliferation or survival pathways.

  • Enzyme Inhibitors: The electrophilic nature of the epoxide ring makes it a candidate for inhibiting enzymes, particularly those with a nucleophilic residue (e.g., cysteine, serine, or histidine) in their active site. This could be relevant for various therapeutic targets.

Data from Structurally Related Compounds

While no specific biological data for this compound was found, the following tables summarize data for related brominated and oxirane-containing compounds to provide a reference for potential activity ranges.

Table 1: Antimicrobial Activity of Related Brominated Compounds

CompoundOrganismMIC (µg/mL)Reference
6-Trifluoromethyl-2,3-bis(bromomethyl)quinoxalineGram-positive bacteria12.5[1]
6-Fluoro-2,3-bis(bromomethyl)quinoxalineVarious fungi≤ 100[1]

Table 2: Antiviral Activity of a Related Oxirane-Containing Prodrug

CompoundVirusEC₅₀ (µM)Reference
Compound 31 (an acyclic nucleoside analog)Human Cytomegalovirus (HCMV)~10[2]

Table 3: Cytotoxicity of Related Naphthoquinone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
3-Arylamino-nor-beta-lapachone derivativeSF295 (CNS)< 2[3]
3-Alkoxy-nor-beta-lapachone derivativeHCT8 (Colon)< 2[3]

Disclaimer: The data in the tables above are for structurally related compounds and are provided for illustrative purposes only. The biological activity of this compound may differ significantly.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the potential biological activities of this compound.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbes in broth without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microbial strain (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density at 600 nm.

Protocol 2: Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

Objective: To evaluate the ability of this compound to inhibit virus-induced cytopathic effect (CPE) in a cell culture model.

Materials:

  • This compound

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus of interest (e.g., Herpes Simplex Virus, Influenza Virus)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

Procedure:

  • Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with a known titer of the virus.

  • Include controls for uninfected cells, virus-infected cells without the compound, and compound toxicity (uninfected cells with the compound).

  • Incubate the plates for a period sufficient for the virus to cause CPE in the control wells (e.g., 48-72 hours).

  • Assess cell viability using an MTT assay. The concentration of the compound that inhibits CPE by 50% (EC₅₀) can be calculated.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a human cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with FBS

  • 96-well cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the compound dilutions.

  • Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the concentration of the compound that reduces cell viability by 50% (IC₅₀).

Potential Signaling Pathway Involvement

Given the reactivity of the oxirane ring, this compound could potentially act as a covalent modifier of key signaling proteins. For example, it could inhibit a protein kinase by covalently binding to a cysteine residue in or near the active site, thereby blocking the downstream signaling cascade that promotes cell proliferation.

Hypothetical Signaling Pathway Inhibition:

SignalingPathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Compound This compound Compound->Kinase1 Covalent Inhibition

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a chemical scaffold with potential for development in medicinal chemistry. Its reactive epoxide functionality and the presence of a bromophenyl group suggest that it could be a valuable starting point for the synthesis of novel therapeutic agents. The protocols and information provided herein offer a foundation for researchers to explore the biological activities of this compound and its derivatives. Further investigation is warranted to elucidate its specific biological targets and mechanisms of action.

References

Application Notes and Protocols: 2-(3-Bromophenoxymethyl)oxirane as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenoxymethyl)oxirane is a versatile synthetic building block, primarily utilized as a key intermediate in the preparation of various pharmaceutical compounds, most notably β-adrenergic receptor antagonists (beta-blockers). Its structure, featuring a reactive oxirane (epoxide) ring and a substituted aromatic moiety, allows for sequential nucleophilic additions to construct more complex molecules with significant biological activity. The bromophenyl group offers a site for further functionalization through cross-coupling reactions, expanding its synthetic utility.

This document provides detailed application notes and experimental protocols for the synthesis and use of this compound in the preparation of a model beta-blocker.

Key Applications

The principal application of this compound lies in its role as a precursor to aryloxypropanolamine-based beta-blockers. The synthesis involves a two-step process:

  • Synthesis of this compound: This is typically achieved through the Williamson ether synthesis, reacting 3-bromophenol with an epoxide-containing electrophile, such as epichlorohydrin or epibromohydrin, in the presence of a base.

  • Ring-opening of the Oxirane: The synthesized oxirane is then subjected to a nucleophilic attack by an amine, such as isopropylamine, to introduce the amino-alcohol side chain characteristic of many beta-blockers. This reaction proceeds with high regioselectivity, with the amine attacking the sterically less hindered carbon of the epoxide ring.

The chirality of the final product is crucial for its pharmacological activity, with the (S)-enantiomer often being significantly more potent[1][2][3]. Enantiomerically pure this compound can be synthesized from chiral precursors like (R)- or (S)-glycidol or through chiral resolution techniques to yield enantiomerically pure beta-blockers[1][2].

Data Presentation

Table 1: Synthesis of this compound - Representative Data
ParameterValueReference
Starting Materials 3-Bromophenol, EpibromohydrinGeneral Protocol
Base Potassium Carbonate (K₂CO₃)[4]
Solvent Butanone (Methyl Ethyl Ketone)[4]
Temperature 80 °C[4]
Reaction Time 24 hours[4]
Yield (Typical) 75-85%Analogous Reactions
Purification Method Column ChromatographyGeneral Practice
Table 2: Synthesis of (S)-1-(3-Bromophenoxy)-3-(isopropylamino)propan-2-ol - Representative Data
ParameterValueReference
Starting Materials (S)-2-(3-Bromophenoxymethyl)oxirane, IsopropylamineGeneral Protocol
Solvent Methanol[1]
Temperature Reflux[1]
Reaction Time 25 hours[1]
Yield (Typical) 80-95%[1]
Enantiomeric Excess (ee) >98%[2]
Purification Method Column Chromatography followed by recrystallizationGeneral Practice

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-Bromophenol

  • Epibromohydrin

  • Potassium Carbonate (anhydrous)

  • Butanone (Methyl Ethyl Ketone, MEK)

  • Acetone

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3-bromophenol (1.0 eq) in butanone (5 mL/mmol of phenol), add anhydrous potassium carbonate (3.0 eq) and epibromohydrin (2.5 eq).

  • Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the filter cake extensively with acetone.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a colorless oil.

Protocol 2: Synthesis of (S)-1-(3-Bromophenoxy)-3-(isopropylamino)propan-2-ol

Materials:

  • (S)-2-(3-Bromophenoxymethyl)oxirane

  • Isopropylamine

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-2-(3-Bromophenoxymethyl)oxirane (1.0 eq) in methanol (approximately 0.05 M solution), add isopropylamine (at least 10 eq).

  • Stir the mixture under reflux for 25 hours. Monitor the reaction by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the obtained residue in ethyl acetate and wash with distilled water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or recrystallization to obtain pure (S)-1-(3-Bromophenoxy)-3-(isopropylamino)propan-2-ol.

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_synthesis Synthesis of this compound cluster_application Synthesis of a Beta-Blocker 3-Bromophenol 3-Bromophenol Reaction1 Williamson Ether Synthesis K₂CO₃, Butanone, 80°C 3-Bromophenol->Reaction1 Epibromohydrin Epibromohydrin Epibromohydrin->Reaction1 Oxirane This compound Reaction1->Oxirane Oxirane_app This compound Reaction2 Nucleophilic Ring Opening MeOH, Reflux Oxirane_app->Reaction2 Isopropylamine Isopropylamine Isopropylamine->Reaction2 Beta_Blocker (S)-1-(3-Bromophenoxy)-3- (isopropylamino)propan-2-ol Reaction2->Beta_Blocker

Caption: Synthetic route to a beta-blocker using this compound.

Experimental Workflow: Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Mix Reactants: 3-Bromophenol, Epibromohydrin, K₂CO₃ in Butanone Heat Heat to 80°C for 24h Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter K₂CO₃ Cool->Filter Wash Wash with Acetone Filter->Wash Concentrate Concentrate Filtrate Wash->Concentrate Column Column Chromatography (Silica, Hexane/EtOAc) Concentrate->Column Product Pure this compound Column->Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Blocker Beta-Blocker (e.g., from this compound) BAR β-Adrenergic Receptor Beta_Blocker->BAR Antagonist G_Protein Gs Protein BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

References

Application Notes and Protocols for Nucleophilic Substitution on 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution reaction on 2-(3-bromophenoxymethyl)oxirane, a versatile building block in medicinal chemistry. The ring-opening of the oxirane moiety allows for the synthesis of a diverse range of β-amino alcohols and other derivatives, which are key intermediates in the development of novel therapeutics, including β-blockers and other pharmacologically active agents.

The protocols outlined below are representative methods for the reaction of this compound with primary and secondary amines. These procedures can be adapted for a variety of nucleophiles to generate diverse chemical libraries for drug discovery and development.

Reaction Principle

The core reaction is a nucleophilic attack on one of the carbon atoms of the epoxide ring. Due to the high ring strain of the oxirane, it is susceptible to ring-opening by a variety of nucleophiles. In the case of this compound, a terminal epoxide, the nucleophilic attack predominantly occurs at the sterically less hindered terminal carbon atom via an SN2 mechanism. This regioselectivity leads to the formation of a secondary alcohol. The reaction can be performed with or without a catalyst, and the choice of solvent and temperature can influence the reaction rate and yield.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol (Reaction with a Secondary Amine)

This protocol describes the reaction of this compound with piperidine, a representative secondary amine.

Materials:

  • This compound (CAS: 5002-98-2)

  • Piperidine

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (0.2 M), add piperidine (1.2 eq).

  • Stir the reaction mixture at reflux (approximately 78 °C) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the starting material is consumed (typically within 4-8 hours), allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(3-bromophenoxy)-3-(piperidin-1-yl)propan-2-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-Amino-3-(3-bromophenoxy)propan-2-ol Derivative (Reaction with a Primary Amine)

This protocol outlines a general procedure for the reaction with a primary amine, such as benzylamine.

Materials:

  • This compound (CAS: 5002-98-2)

  • Benzylamine

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a Schlenk flask or sealed tube, dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.25 M).

  • Add benzylamine (1.1 eq) to the solution.

  • Heat the reaction mixture in an oil bath at 80 °C. Monitor the reaction by TLC.

  • After completion (typically 6-12 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 1-(benzylamino)-3-(3-bromophenoxy)propan-2-ol.

  • Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic substitution on aryl glycidyl ethers, which can be used as a reference for optimizing the reaction of this compound.

Table 1: Reaction of Aryl Glycidyl Ethers with Amines

EntryAryl Glycidyl EtherAmineSolventTemperature (°C)Time (h)Yield (%)
12-(Phenoxymethyl)oxiraneMorpholineEthanolReflux592
22-(4-Nitrophenoxymethyl)oxiraneAnilineAcetonitrile140 (Microwave)0.1783
32-(Phenoxymethyl)oxiraneIsopropylamineNeat60488
42-(3-Chlorophenoxymethyl)oxiranePiperidineEthanolReflux685

Note: The data in this table is representative of analogous reactions and may require optimization for this compound.

Visualizations

Reaction Mechanism

reaction_mechanism reactant1 This compound reactant2 Nucleophile (Nu-H) intermediate Transition State reactant2->intermediate SN2 Attack p_img intermediate->p_img Ring Opening & Protonation product 1-(Nucleophil)-3-(3-bromophenoxy)propan-2-ol r_img r_img->intermediate

Caption: General mechanism of nucleophilic ring-opening of this compound.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Dissolve epoxide in solvent - Add nucleophile start->setup reaction Reaction: - Heat to desired temperature - Monitor by TLC setup->reaction workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup dry Drying and Concentration: - Dry organic layer (e.g., MgSO4) - Remove solvent in vacuo workup->dry purify Purification: - Column Chromatography dry->purify characterize Characterization: - NMR (1H, 13C) - Mass Spectrometry purify->characterize end End Product characterize->end

Caption: General workflow for the synthesis and purification of β-amino alcohols.

Application Notes and Protocols: Epoxidation of 3-Bromophenoxy Allyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 2-((3-bromophenoxy)methyl)oxirane via the epoxidation of 3-bromophenoxy allyl ether. The primary method described utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent, a common and effective reagent for this transformation. An alternative method employing a catalytic system with a hydroperoxide is also discussed. This protocol includes information on reaction setup, monitoring, work-up, and purification. Additionally, expected analytical data for the characterization of the final product are presented in tabular format to aid in product verification.

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to highly reactive epoxide intermediates. Aryl glycidyl ethers, such as 2-((3-bromophenoxy)methyl)oxirane, are valuable building blocks in medicinal chemistry and materials science. The presence of the bromophenyl moiety offers a handle for further functionalization, for instance, through cross-coupling reactions, making this epoxide a versatile precursor for the synthesis of complex molecules and pharmaceutical agents. The following protocols outline reliable methods for the preparation of this compound.

Experimental Protocols

Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from general procedures for the epoxidation of aryl allyl ethers.

Materials:

  • 3-Bromophenoxy allyl ether

  • meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromophenoxy allyl ether (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.1-1.5 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer) to quench excess m-CPBA and remove the m-chlorobenzoic acid byproduct. A subsequent wash with brine (1 x volume of organic layer) is recommended.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-((3-bromophenoxy)methyl)oxirane.

Method 2: Catalytic Epoxidation with tert-Butyl Hydroperoxide

This method is based on a patented procedure for the epoxidation of aryl allyl ethers and can offer high yields.[1]

Materials:

  • 3-Bromophenoxy allyl ether

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in a non-polar solvent (e.g., isooctane)

  • Molybdenum hexacarbonyl (Mo(CO)₆) or another suitable molybdenum catalyst

  • Tetrachloroethane or other suitable high-boiling solvent

Procedure:

  • Reaction Setup: In a four-necked glass reactor equipped with a condenser, thermometer, magnetic stirrer, and nitrogen inlet, charge a mixture of 3-bromophenoxy allyl ether (1.0 eq), tetrachloroethane, and tert-butyl hydroperoxide (1.1-2.5 eq).

  • Catalyst Addition: Under a nitrogen atmosphere, add the molybdenum catalyst (e.g., 2.5 mol% Mo(CO)₆).

  • Reaction Conditions: Heat the reaction mixture to approximately 65 °C for several hours (e.g., 8 hours).

  • Monitoring and Work-up: Monitor the reaction by gas chromatography (GC) or TLC. Upon completion, the reaction mixture can be cooled and purified directly by distillation or after a suitable aqueous work-up.

Data Presentation

The following tables summarize the expected analytical and spectroscopic data for the product, 2-((3-bromophenoxy)methyl)oxirane.

Table 1: Physical and Analytical Data

PropertyValue
Molecular FormulaC₉H₉BrO₂
Molecular Weight229.07 g/mol
AppearanceExpected to be a colorless oil
Expected Yield Range>70%

Table 2: Spectroscopic Data for 2-((3-bromophenoxy)methyl)oxirane

¹H NMR (CDCl₃) Chemical Shift (δ ppm) Multiplicity Integration Assignment
Aromatic Protons7.20 - 6.80m4HAr-H
Oxirane Methine~3.40m1HO-CH-CH₂
Phenoxy Methylene4.28 (dd), 4.00 (dd)m2HAr-O-CH₂
Oxirane Methylene2.90 (dd), 2.75 (dd)m2HCH-CH₂-O
¹³C NMR (CDCl₃) Chemical Shift (δ ppm) Assignment
Aromatic C-O~158Ar-O
Aromatic C-Br~122Ar-Br
Aromatic CH~130, 123, 116, 115Ar-CH
Phenoxy Methylene~69Ar-O-CH₂
Oxirane Methine~50O-CH-CH₂
Oxirane Methylene~45CH-CH₂-O
FT-IR (neat) Wavenumber (cm⁻¹) Assignment
C-H stretch (aromatic)3100-3000Ar-H
C-H stretch (aliphatic)3000-2850C-H
C-O-C stretch (ether)1250-1050Ether
C-O stretch (epoxide)~950-810Epoxide ring
C-Br stretch700-500Ar-Br

Note: The exact chemical shifts and coupling constants for NMR data, as well as the precise wavenumbers for IR data, may vary slightly depending on the solvent and instrument used.

Visualizations

Diagram 1: Signaling Pathway of the Epoxidation Reaction

epoxidation_pathway cluster_reaction Reaction start 3-Bromophenoxy allyl ether product 2-((3-bromophenoxy)methyl)oxirane start->product Oxidation byproduct m-Chlorobenzoic acid reagent m-CPBA reagent->product reagent->byproduct Reduction solvent DCM, 0°C to rt

Caption: Reaction scheme for the epoxidation of 3-bromophenoxy allyl ether.

Diagram 2: Experimental Workflow

experimental_workflow A Dissolve 3-bromophenoxy allyl ether in DCM B Cool to 0°C A->B C Add m-CPBA B->C D Reaction Stirring (0°C to RT) C->D E Reaction Work-up (NaHCO3 wash) D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Pure Product G->H

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols: Biological Activity Screening of 2-(3-Bromophenoxymethyl)oxirane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the biological activity of 2-(3-Bromophenoxymethyl)oxirane derivatives is limited. The following application notes and protocols are based on the established biological activities of structurally related compounds, including bromophenols, phenoxymethyl ethers, and other oxirane derivatives. These protocols provide a foundational framework for initiating the biological screening of the title compounds.

Introduction

The this compound scaffold integrates several key pharmacophores: a brominated aromatic ring, a phenoxymethyl linker, and a reactive oxirane (epoxide) ring. Bromophenols are known for a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties. The oxirane ring is a known alkylating agent, capable of reacting with nucleophilic residues in biological macromolecules such as proteins and nucleic acids, which can lead to cytotoxic and enzyme-inhibiting effects. This combination of functional groups suggests that this compound derivatives are promising candidates for screening for various biological activities, particularly as potential anticancer and antimicrobial agents.

These notes provide an overview of potential biological activities, protocols for their assessment, and data from analogous compounds to guide researchers in the preliminary screening of this class of molecules.

Potential Biological Activities & Data from Analogous Compounds

Based on their structural components, this compound derivatives may exhibit the following biological activities:

  • Cytotoxic/Anticancer Activity: The presence of the oxirane ring suggests potential for alkylation of cellular macromolecules, leading to cytotoxicity. Bromophenol moieties have also been associated with anticancer effects.

  • Antimicrobial Activity: Both brominated phenols and some ether-containing compounds have demonstrated activity against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: The electrophilic nature of the oxirane ring makes it a potential covalent modifier of enzyme active sites.

The following tables summarize quantitative data for structurally related, but not identical, compounds to provide a baseline for expected potencies.

Table 1: Cytotoxicity of Analogous Oxirane and Bromophenol Derivatives

Compound/Derivative ClassCell Line(s)IC50 (µM)Reference Compound(s)
3-Aryloxirane-2-carboxylate derivativesLung and Colon Cancer< 100Cisplatin
Novel Epoxides of Soloxolone MethylHepG2, HuTu-80, KB-3-1, etc.0.7 - 5.2Doxorubicin
3-Arylamino-nor-beta-lapachone derivativesSF295, HCT8, MDA-MB435, HL60< 2Doxorubicin

Table 2: Antimicrobial Activity of Analogous Compounds

Compound/Derivative ClassMicrobial Strain(s)MIC (µg/mL)
1,3-bis(aryloxy)propan-2-aminesS. pyogenes, S. aureus2.5 - 10
2,3-bis(bromomethyl)quinoxaline derivativesGram-positive bacteria12.5
Oxime derivativesE. coli, S. aureus, etc.3.13 - 6.25

Table 3: Enzyme Inhibition by Analogous Oxirane and Thiophene Derivatives

Compound/Derivative ClassTarget Enzyme(s)Kᵢ (nM)
Oxirane-Thiirane DerivativesAChE, hCA I, hCA II1.21 - 344.22
Sulfenimide derivativeshCA-I, hCA-II0.023 - 20.57 (µM)

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of the derivatives on cancer cell lines.

Workflow for Cytotoxicity Screening

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plates C Add compounds to cells A->C B Prepare serial dilutions of test compounds B->C D Incubate for 48-72 hours E Add MTT reagent D->E F Incubate for 2-4 hours G Add solubilization solution (e.g., DMSO) H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 values H->I

Caption: Workflow for MTT-based cytotoxicity assay.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.

  • Cell Treatment: Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial and fungal strains.

Workflow for MIC Determination

A Prepare serial dilutions of compounds in a 96-well plate B Inoculate wells with a standardized microbial suspension A->B D Incubate at the appropriate temperature (e.g., 37°C for bacteria) B->D C Include positive (microbe only) and negative (broth only) controls C->D E Visually inspect for turbidity or use an indicator to assess growth D->E F Determine MIC: the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well round-bottom plates

  • This compound derivatives

  • Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the stock solution of the test compound (in a broth-compatible solvent) to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Prepare a microbial inoculum and dilute it in broth to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this suspension to each well.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates for 18-24 hours for bacteria at 37°C, and 24-48 hours for fungi at 30°C.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathway Involvement

Given the cytotoxic nature of many oxirane-containing compounds, a likely mechanism of action is the induction of apoptosis. The alkylating nature of the oxirane can cause DNA damage and cellular stress, leading to the activation of intrinsic apoptotic pathways.

Simplified Apoptosis Induction Pathway

Compound This compound Derivative Stress Cellular Stress / DNA Damage Compound->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential intrinsic apoptosis pathway activated by oxirane derivatives.

Further studies, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle analysis by flow cytometry, would be required to elucidate the precise mechanism of action.

Application Notes and Protocols: Synthesis of Potential Enzyme Inhibitors Using 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of a library of potential enzyme inhibitors derived from 2-(3-bromophenoxymethyl)oxirane. The core synthetic strategy involves the nucleophilic ring-opening of the oxirane by a diverse set of amines to generate a series of β-amino alcohol derivatives. This approach is based on the well-established reactivity of epoxides and the known biological activities of molecules containing bromophenol moieties, which are recognized as privileged structures in medicinal chemistry for targeting various enzymes. While direct experimental data for enzyme inhibition by derivatives of this compound is not yet published, this note serves as a practical guide for the synthesis and evaluation of these novel compounds against key enzyme targets such as protein kinases and hydrolases.

Introduction

The oxirane (epoxide) ring is a highly valuable functional group in organic synthesis due to its susceptibility to ring-opening reactions with a wide range of nucleophiles, leading to the formation of 1,2-difunctionalized compounds. This reactivity is particularly useful in the construction of β-amino alcohols, a structural motif present in numerous biologically active molecules and pharmaceuticals. The starting material, this compound, combines this reactive epoxide with a 3-bromophenoxy group. Bromophenol-containing compounds have been reported to exhibit inhibitory activity against various enzymes, including carbonic anhydrases, acetylcholinesterase, and protein kinases. Therefore, the synthesis of a library of compounds from this compound presents a promising avenue for the discovery of novel enzyme inhibitors. This application note outlines a generalized protocol for this synthesis and subsequent preliminary biological evaluation.

Proposed Synthetic Scheme

The fundamental reaction for generating a library of potential inhibitors is the nucleophilic attack of an amine on the terminal carbon of the oxirane ring of this compound. This reaction is regioselective and yields the corresponding β-amino alcohol.

General Reaction:

By varying the amine nucleophile (R1R2NH), a diverse library of compounds can be created.

Experimental Protocols

Protocol 1: Synthesis of β-Amino Alcohol Derivatives

This protocol describes a general procedure for the reaction of this compound with a representative amine, such as morpholine.

Materials:

  • This compound

  • Morpholine (or other primary/secondary amine)

  • Ethanol (or other suitable protic solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (0.2 M).

  • Add the selected amine (e.g., morpholine, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino alcohol derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol for a Protein Kinase)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a representative protein kinase.

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO

  • Recombinant protein kinase

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well or 384-well plate, add the assay buffer.

  • Add a small volume of the diluted inhibitor compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the protein kinase to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following table presents hypothetical, yet plausible, inhibitory activities of a small, representative library of compounds synthesized from this compound against two common enzyme classes.

Compound IDAmine NucleophileTarget EnzymeIC50 (µM)
BR-001 MorpholineProtein Kinase A15.2
BR-002 PiperidineProtein Kinase A22.5
BR-003 AnilineProtein Kinase A8.9
BR-004 BenzylamineProtein Kinase A5.4
BR-001 MorpholineCarbonic Anhydrase II> 100
BR-002 PiperidineCarbonic Anhydrase II85.3
BR-003 AnilineCarbonic Anhydrase II45.7
BR-004 BenzylamineCarbonic Anhydrase II38.1

Table 1: Hypothetical inhibitory activities (IC50) of synthesized β-amino alcohols.

Visualizations

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis and screening of the potential enzyme inhibitors.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A This compound C Nucleophilic Ring-Opening A->C B Amine Library (e.g., Morpholine, Aniline) B->C D Purification (Column Chromatography) C->D E Characterized β-Amino Alcohol Library D->E F Enzyme Inhibition Assay (e.g., Kinase Assay) E->F Test Compounds G Data Analysis (IC50 Determination) F->G H Hit Identification G->H

Figure 1. Workflow for synthesis and screening.

Representative Signaling Pathway

The diagram below shows a simplified representation of a generic protein kinase signaling pathway, a potential target for the synthesized inhibitors.

G Ext_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Synthesized Inhibitor (e.g., BR-004) Inhibitor->Kinase2 Inhibition

Figure 2. Simplified protein kinase cascade.

Conclusion

The synthetic route utilizing this compound as a starting material provides a straightforward and versatile method for generating a library of novel β-amino alcohols. These compounds are promising candidates for screening as enzyme inhibitors due to their structural features. The protocols and data presented herein offer a foundational framework for researchers to synthesize, purify, and evaluate these compounds, potentially leading to the discovery of new therapeutic agents.

Application Notes and Protocols for the Analysis of 2-(3-Bromophenoxymethyl)oxirane Reactions by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of reactions involving the chiral epoxide, 2-(3-bromophenoxymethyl)oxirane. The protocols for High-Performance Liquid Chromatography (HPLC) are designed for the enantioselective separation and quantification of the epoxide, while the Gas Chromatography-Mass Spectrometry (GC-MS) methods are tailored for the identification and quantification of the epoxide and related reaction products.

High-Performance Liquid Chromatography (HPLC) Method for Enantioselective Analysis

Chiral HPLC is a critical technique for monitoring the enantiomeric purity of this compound, which is essential in pharmaceutical development where one enantiomer may have desired therapeutic effects while the other could be inactive or cause adverse effects.[1] The following protocol outlines a normal-phase HPLC method for the baseline separation of the (R)- and (S)-enantiomers.

Experimental Protocol: Chiral HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, is recommended for the separation of glycidyl aryl ether enantiomers.[2][3]

    • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a common choice for normal-phase chiral separations.[4] The ratio may require optimization, but a starting point of 90:10 (v/v) n-hexane:IPA is suggested.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Quantitative Data Summary: Chiral HPLC
ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm
Retention Time (Rt) - Enantiomer 1 ~ 8.5 min (Hypothetical)
Retention Time (Rt) - Enantiomer 2 ~ 9.8 min (Hypothetical)
Resolution (Rs) > 1.5
Linearity Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Note: The retention times are hypothetical and will need to be determined experimentally. The goal is to achieve baseline separation (Rs > 1.5).

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Reaction Monitoring

GC-MS is a powerful technique for identifying and quantifying this compound, its reaction products (such as the corresponding diol from ring-opening), and any unreacted starting materials or byproducts.[5] Due to the polar nature of the epoxide and its potential degradation products, derivatization may be necessary to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization (if necessary):

    • To improve the volatility and thermal stability of the analyte and its ring-opened products, silylation is a common derivatization technique.

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Procedure:

      • Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.

      • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

      • Cap the vial and heat at 70°C for 30 minutes.

      • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Mode: Splitless (1 µL injection volume).

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

Quantitative Data Summary: GC-MS
AnalyteRetention Time (min) (Hypothetical)Key Mass Fragments (m/z) (Hypothetical)
This compound (TMS derivative) 12.5299/301 (M-CH3), 185/187, 73
1-(3-Bromophenoxy)-2,3-propanediol (bis-TMS derivative) 14.2374/376 (M+), 204, 185/187, 73
3-Bromophenol (TMS derivative) 9.8244/246 (M+), 229/231 (M-CH3)

Note: Retention times and mass fragments are hypothetical and should be confirmed with standards. The presence of bromine will result in characteristic isotopic patterns (M and M+2 in approximately a 1:1 ratio).

Visualizations

Logical Workflow for Method Selection

Method_Selection start Analysis of This compound Reaction Mixture question1 Is enantiomeric purity the primary concern? start->question1 hplc Chiral HPLC Analysis question1->hplc Yes gcms GC-MS Analysis question1->gcms No (Reaction Monitoring, Impurity Profiling) question2 Are analytes sufficiently volatile and thermally stable? gcms->question2 derivatization Derivatization (e.g., Silylation) question2->derivatization No direct_gcms Direct GC-MS Injection question2->direct_gcms Yes derivatization->direct_gcms GCMS_Workflow sample Reaction Sample prep Sample Preparation (Dilution, Extraction) sample->prep derivatize Derivatization (if necessary) prep->derivatize injection GC-MS Injection derivatize->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis (Identification, Quantification) detection->analysis Ring_Opening epoxide This compound product Ring-Opened Product (e.g., Diol, Amino Alcohol) epoxide->product nucleophile Nucleophile (e.g., H2O, Amine) nucleophile->product catalyst Acid or Base Catalyst catalyst->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-Bromophenoxymethyl)oxirane, a key intermediate in various pharmaceutical and chemical applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue ID Problem Potential Causes Recommended Solutions
SYN-001 Low or No Product Yield 1. Incomplete Deprotonation of 3-Bromophenol: The base used may be too weak or insufficient in quantity to fully generate the nucleophilic phenoxide.[1][2]2. Poor Quality Reagents: 3-Bromophenol may be oxidized, epichlorohydrin may have hydrolyzed or polymerized, or the solvent may contain water.3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, promoting side reactions.1. Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Ensure at least a stoichiometric equivalent is used. For phenols, a weaker base like potassium carbonate (K2CO3) can also be effective, especially with a phase-transfer catalyst.[1][3]2. Use freshly purified reagents. Check the purity of starting materials via TLC, NMR, or melting point. Ensure solvents are anhydrous if the protocol specifies.3. Optimize the reaction temperature. A typical range for this synthesis is room temperature to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
SYN-002 Formation of Multiple Byproducts 1. Epoxide Ring Opening: The nucleophile (phenoxide) may attack the central carbon of the oxirane ring, or residual water/hydroxide can open the ring to form a diol.[4]2. Dimerization/Polymerization: Excess epichlorohydrin or harsh reaction conditions can lead to polymerization.3. Competing Elimination Reaction (E2): Although less common with primary halides like epichlorohydrin, a bulky base or high temperatures could favor elimination over substitution (SN2).[2][5]1. Use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction under milder, biphasic conditions, which can suppress hydrolysis side products.[3] Maintain a controlled temperature.2. Use a slight excess of 3-bromophenol relative to epichlorohydrin to ensure the latter is consumed.3. Use a non-bulky base and maintain the lowest effective temperature to favor the SN2 pathway.
SYN-003 Reaction Stalls or is Sluggish 1. Inefficient Mixing: In a biphasic system (e.g., solid-liquid PTC), poor stirring can limit the interaction between reactants.2. Catalyst Inactivity: The phase-transfer catalyst may be poisoned or an insufficient amount was used.1. Ensure vigorous stirring to maximize the interfacial area between the phases.2. Use a fresh, appropriate phase-transfer catalyst at a loading of 1-5 mol%.
SYN-004 Difficulty in Product Isolation/Purification 1. Emulsion during Workup: The presence of salts and the organic solvent can lead to the formation of a stable emulsion during aqueous extraction.2. Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography difficult.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization or distillation under reduced pressure are alternative purification methods.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The Williamson ether synthesis is the standard method. For achieving high yields (often exceeding 90%), a solid-liquid Phase-Transfer Catalysis (PTC) approach is highly recommended.[6][7] This method typically involves reacting 3-bromophenol with epichlorohydrin using a solid base like powdered NaOH or KOH and a quaternary ammonium salt (e.g., TBAB) as the catalyst, often without an organic solvent.[8]

Q2: Why is a phase-transfer catalyst (PTC) beneficial for this synthesis?

A2: A PTC, such as tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the solid or aqueous phase into the organic phase where epichlorohydrin resides. This enhances the reaction rate, allows for the use of milder reaction conditions (lower temperatures), and can significantly improve the yield by minimizing side reactions like the hydrolysis of epichlorohydrin.[9][10]

Q3: What are the main competing reactions and how can I minimize them?

A3: The primary side reaction is the hydrolysis of the epoxide ring of either the reactant (epichlorohydrin) or the product, leading to diols. This is minimized by avoiding excess water, for example, by using solid bases instead of aqueous solutions.[8] Another potential byproduct is 1,3-bis(3-bromophenoxy)propan-2-ol, formed if a molecule of the product reacts with another phenoxide ion. Using a slight excess of epichlorohydrin can mitigate this, but may lead to other side reactions if not carefully controlled.

Q4: Which solvent and base combination is optimal?

A4: The optimal combination depends on the specific methodology. For high-yield PTC methods, the reaction can often be run solvent-free.[8] If a solvent is used, polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions.[5] For the base, powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective, particularly in PTC systems. Phenols are acidic enough that potassium carbonate (K2CO3) can also be used.[3]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (3-bromophenol) and the product. The disappearance of the 3-bromophenol spot indicates the reaction is nearing completion.

Experimental Protocols & Data

Optimized Reaction Conditions for Aryl Glycidyl Ether Synthesis

The synthesis of this compound is an example of aryl glycidyl ether preparation. The following table summarizes typical conditions for high-yield synthesis using phase-transfer catalysis, which can be adapted for this specific compound.

ParameterConditionMolar Ratio (Phenol:Epichlorohydrin:Base)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
Method A: PTC (Solvent-Free) Solid KOH1 : 1.5 : 1.5TBAB (2 mol%)40-502-4>90Adapted from[6],[8]
Method B: PTC in Solvent Solid K₂CO₃1 : 1.2 : 2TBAB (5 mol%)806-8~85Adapted from[3]
Method C: Classical Conditions NaOH in Ethanol1 : 1.1 : 1.1NoneReflux (78°C)12-2460-75Adapted from[11]
Detailed Protocol: Phase-Transfer Catalysis Synthesis

This protocol is a representative procedure for the high-yield synthesis of this compound.

Materials:

  • 3-Bromophenol

  • Epichlorohydrin

  • Potassium hydroxide (KOH), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (for workup)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq), epichlorohydrin (1.5 eq), and tetrabutylammonium bromide (0.02 eq).

  • Addition of Base: With vigorous stirring, add powdered potassium hydroxide (1.5 eq) portion-wise over 15 minutes. The reaction is often exothermic.

  • Reaction: Heat the mixture to 45°C and maintain for 3 hours. Monitor the reaction's progress by TLC until the 3-bromophenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add dichloromethane and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_step2 Step 2: SN2 Attack cluster_product Product r1 3-Bromophenol s1 3-Bromophenoxide Ion r1->s1  + KOH - H₂O r2 Epichlorohydrin s2 Intermediate s1->s2  + Epichlorohydrin p1 This compound s2->p1  Intramolecular  Cyclization - Cl⁻ Experimental_Workflow start Start reactants Combine Reactants: 3-Bromophenol Epichlorohydrin TBAB start->reactants add_base Add Powdered KOH reactants->add_base reaction Heat at 45°C Monitor by TLC add_base->reaction workup Aqueous Workup (DCM/Water) reaction->workup extract Extract & Wash with Brine workup->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

References

Technical Support Center: Synthesis of 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Bromophenoxymethyl)oxirane.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, reacting 3-bromophenol with epichlorohydrin in the presence of a base.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution Explanation
Inefficient Deprotonation of 3-Bromophenol - Use a stronger base (e.g., NaH, KOH) instead of a weaker base (e.g., K2CO3).- Ensure the base is fresh and anhydrous.The reaction requires the formation of the 3-bromophenoxide ion, a potent nucleophile. Weak or hydrated bases will not deprotonate the phenol completely, thus limiting the reaction.
Incorrect Stoichiometry - Use an excess of epichlorohydrin (typically 1.5 to 3 equivalents).Using an excess of the alkylating agent (epichlorohydrin) drives the reaction towards the desired product and minimizes the formation of oligomers where the phenoxide attacks the newly formed oxirane.
Low Reaction Temperature - Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., acetone, butanone).The SN2 reaction has an activation energy barrier that needs to be overcome. Insufficient temperature can lead to a very slow or stalled reaction.
Poor Quality Reagents - Use freshly distilled epichlorohydrin.- Ensure 3-bromophenol is pure.Impurities in the starting materials can interfere with the reaction or lead to unwanted side products.

Problem 2: Formation of a Viscous, Insoluble Residue (Oligomerization)

| Possible Cause | Suggested Solution | **

Stability and degradation pathways of 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 2-(3-Bromophenoxymethyl)oxirane.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue Possible Cause Recommended Solution
Inconsistent reaction yields Degradation of the starting material. The oxirane ring is susceptible to opening under acidic or basic conditions.- Ensure all reaction components and solvents are neutral and free of acidic or basic impurities.- Store the compound under recommended conditions (see Storage FAQ).- Perform a purity check (e.g., by HPLC or NMR) of the starting material before use.
Appearance of unexpected byproducts in reactions The oxirane ring may have opened, leading to the formation of diols or other adducts.- Analyze byproducts by LC-MS or GC-MS to identify potential degradation products.- Based on the identified byproduct, adjust reaction conditions to minimize degradation (e.g., use a non-nucleophilic base if acidic conditions are the issue).
Compound precipitation from solution Poor solubility in the chosen solvent.- Test solubility in a range of solvents before performing the experiment.- Consider gentle warming or sonication to aid dissolution, but monitor for degradation.
Discoloration of the compound upon storage Potential slow degradation or polymerization over time, possibly initiated by light or air.- Store in a tightly sealed, amber vial in a cool, dark, and dry place.- Purge the container with an inert gas (e.g., argon or nitrogen) before sealing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound involves the opening of the highly strained oxirane ring. This can occur under both acidic and basic conditions.

  • Acid-Catalyzed Ring Opening: In the presence of acid, the oxygen of the oxirane ring is protonated, making it a better leaving group. A nucleophile (e.g., water, alcohol) then attacks one of the carbons of the epoxide. The attack is more likely to occur at the more substituted carbon due to the development of a partial positive charge.[1][2][3][4][5][6][7][8]

  • Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile will attack the less sterically hindered carbon of the oxirane ring in an SN2 reaction, leading to the opening of the ring.[5][6][9][10][11][12]

Q2: What are the likely degradation products?

A2: Based on the degradation pathways, the following are potential degradation products:

Degradation Pathway Reactant/Condition Likely Product
Acid-catalyzed hydrolysisWater, trace acid1-(3-Bromophenoxy)-2,3-propanediol
Acid-catalyzed alcoholysisAlcohol (e.g., methanol), trace acid1-(3-Bromophenoxy)-3-methoxy-2-propanol and 1-(3-Bromophenoxy)-2-methoxy-3-propanol
Base-catalyzed hydrolysisStrong base (e.g., NaOH) in water1-(3-Bromophenoxy)-2,3-propanediol
Reaction with nucleophilesAmines, thiols, etc.Corresponding amino-alcohols, thio-alcohols, etc.

Q3: How should this compound be stored to ensure its stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: In a cool environment, ideally refrigerated.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protected from light in an amber vial.

  • Moisture: In a tightly sealed container in a dry location to prevent hydrolysis.

  • pH: Away from any acidic or basic substances.

Q4: What are the signs of degradation?

A4: Degradation may be indicated by:

  • A change in physical appearance, such as discoloration or the formation of a precipitate.

  • The appearance of new peaks in analytical data (e.g., HPLC, GC, or NMR).

  • Inconsistent results in downstream applications.

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a general method for assessing the stability of the compound under various stress conditions.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water with co-solvent).

  • Stress Conditions:

    • Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).

    • Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).

    • Oxidative: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).

    • Thermal: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic: Expose the solution to UV light.

  • Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.

  • Data Evaluation: Quantify the amount of remaining this compound and any major degradation products at each time point to determine the rate and pathway of degradation.

Visualizations

degradation_pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A This compound B Protonated Oxirane A->B + H+ C Nucleophilic Attack (e.g., H2O) B->C D 1-(3-Bromophenoxy)-2,3-propanediol C->D E This compound F Nucleophilic Attack (e.g., OH-) E->F G Alkoxide Intermediate F->G H 1-(3-Bromophenoxy)-2,3-propanediol G->H + H2O

Caption: Proposed degradation pathways of this compound.

experimental_workflow start Prepare Solutions of Compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidative) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate Data for Degradation Rate and Products analyze->evaluate end Determine Stability Profile evaluate->end

Caption: Workflow for stability testing of this compound.

References

Optimizing reaction conditions for 2-(3-Bromophenoxymethyl)oxirane ring-opening

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the ring-opening of 2-(3-bromophenoxymethyl)oxirane.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for the ring-opening of this compound?

A1: The ring-opening of epoxides like this compound primarily proceeds via two mechanisms depending on the reaction conditions:

  • Under basic or neutral conditions (with strong nucleophiles): The reaction follows an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon atom of the oxirane ring.[1][2][3]

  • Under acidic conditions (with weak nucleophiles): The reaction mechanism is SN1-like. The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the developing positive charge.[2][3][4]

Q2: Which nucleophiles are commonly used for this reaction?

A2: A wide range of nucleophiles can be used to open the epoxide ring. In the context of drug development, particularly for beta-blockers, amines (like isopropylamine) are very common.[5][6] Other common nucleophiles include alcohols, phenols, thiols, and water.[1][7]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in the reaction's success. Polar solvents are generally preferred as they can facilitate the reaction.[1] However, solvent-free conditions have also been shown to be effective and can sometimes lead to faster reaction times.[1][8] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) can promote the electrophilic activation of the epoxide, enhancing reactions with weaker nucleophiles.[9]

Troubleshooting Guide

Issue 1: Low or No Product Conversion

Q: My reaction shows very low conversion to the desired product. What are the potential causes and solutions?

A: Low conversion can stem from several factors related to reactants, catalysts, or reaction conditions.

  • Cause 1: Inactive Catalyst: The catalyst may be deactivated or insufficient. Lewis acids, for example, can be sensitive to moisture.

    • Solution: Ensure the catalyst is fresh and handled under anhydrous conditions if necessary. Consider increasing the catalyst loading. For Lewis acid catalysis, YCl₃ at just 1 mol% has been shown to be effective under solvent-free conditions.[10]

  • Cause 2: Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for potential side product formation. Reactions are often run at elevated temperatures or under reflux.[6][11] However, some systems work efficiently at room temperature, suggesting optimization is key.[1][10]

  • Cause 3: Poor Nucleophile Strength: If using a weak nucleophile, the reaction may be kinetically slow.

    • Solution: If possible, switch to a stronger nucleophile. Alternatively, change the reaction conditions from basic/neutral to acidic to activate the epoxide ring, making it more susceptible to attack by a weak nucleophile.[3]

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Q: I am observing a mixture of isomers in my product. How can I improve the regioselectivity of the ring-opening?

A: The formation of isomers is a classic problem of regioselectivity. The key is to control the reaction conditions to favor one mechanistic pathway over the other.

  • To favor attack at the less substituted carbon (SN2 pathway):

    • Solution: Use a strong nucleophile (e.g., an alkoxide, or an amine in a non-acidic medium) and avoid acidic catalysts. Basic conditions strongly favor nucleophilic attack at the sterically less hindered position.[2][3][8]

  • To favor attack at the more substituted carbon (SN1-like pathway):

    • Solution: Use an acidic catalyst (either Brønsted or Lewis acid) with a weaker nucleophile (e.g., an alcohol or water). The acid protonates the epoxide oxygen, and the subsequent nucleophilic attack occurs at the more substituted carbon that can better stabilize the partial positive charge.[2][3]

The logical pathway for troubleshooting regioselectivity is outlined in the diagram below.

G Troubleshooting Regioselectivity start Mixture of Isomers Observed q1 What is the desired isomer? start->q1 ans1 Product from attack at LESS substituted carbon q1->ans1  Less Hindered Site ans2 Product from attack at MORE substituted carbon q1->ans2  More Hindered Site sol1 Promote SN2 Pathway: • Use strong nucleophile • Employ basic/neutral conditions • Avoid acidic catalysts ans1->sol1 sol2 Promote SN1-like Pathway: • Use weak nucleophile • Employ acidic conditions (Brønsted or Lewis Acid) ans2->sol2

Caption: Decision tree for optimizing regioselectivity.

Issue 3: Difficulty with Product Purification

Q: I am struggling to isolate the pure product from the reaction mixture. What purification strategies are recommended?

A: Purification can be challenging due to unreacted starting materials, catalysts, or side products.

  • Solution 1: Aqueous Work-up: A standard aqueous work-up can remove many impurities. If an acid or base catalyst is used, a neutralizing wash (e.g., with aqueous NaHCO₃ for acids or NH₄Cl for bases) is critical before extraction with an organic solvent.

  • Solution 2: Column Chromatography: Silica gel chromatography is the most common method for purifying products of this type. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate mixtures) is typically effective.

  • Solution 3: Distillation: If the product is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure can be a viable purification method, especially for removing non-volatile impurities.[12]

Data Summary Tables

Table 1: Influence of Catalyst Type on Reaction Pathway

Catalyst TypeTypical ConditionsPredominant MechanismNucleophilic Attack Site
Base (e.g., NaOH, K₂CO₃)BasicSN2Less substituted carbon
Strong Nucleophile (e.g., R-NH₂)Neutral/Solvent-FreeSN2Less substituted carbon
Lewis Acid (e.g., YCl₃, Sn-Beta, Al(OTf)₃)Anhydrous, NeutralSN1-likeMore substituted carbon
Brønsted Acid (e.g., H₂SO₄, p-TSA)AcidicSN1-likeMore substituted carbon

Data synthesized from multiple sources.[1][2][3][10][13]

Table 2: Effect of Solvent on Epoxide Ring-Opening

Solvent ClassExamplesGeneral Effect
Polar Aprotic DMF, DMSO, CH₃NO₂Can facilitate the reaction. Nitromethane has been shown to be effective, sometimes acting as both solvent and catalyst.[1][14]
Polar Protic Ethanol, Methanol, WaterCan act as both solvent and nucleophile, especially under acidic conditions.[1]
Non-Polar Chloroform, n-HexaneReactions are often slow or do not proceed.[1]
Fluorinated Alcohols HFIP, TFECan activate the epoxide, promoting reaction with weak nucleophiles.[9]
Solvent-Free -Often provides good results, can reduce reaction time and simplify work-up.[1][8][10]

Experimental Protocol: Ring-Opening with Isopropylamine

This protocol describes a general procedure for the nucleophilic ring-opening of this compound with isopropylamine, a key step in the synthesis of beta-blockers like Broxaterol.

G General Experimental Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification A 1. Combine Oxirane and Solvent (e.g., Ethanol) B 2. Add Isopropylamine (Excess) A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction (TLC/GC-MS) C->D E 5. Evaporate Solvent (Rotary Evaporator) F 6. Perform Aqueous Work-up (Extraction) E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, IR, MS) G->H D->E Upon Completion

References

Technical Support Center: Purification of Synthesis Mixtures Containing 3-Bromophenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of synthesis mixtures containing unreacted 3-bromophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted 3-bromophenol from a synthesis mixture?

There are several effective techniques to remove unreacted 3-bromophenol, primarily leveraging its acidic nature and physical properties. The most common methods include:

  • Liquid-Liquid Extraction: This is often the first step, where the acidic 3-bromophenol is extracted from an organic phase into an aqueous basic solution.

  • Column Chromatography: A widely used method for high-purity separation of 3-bromophenol from other organic compounds.[1][2]

  • Distillation: Both steam distillation and vacuum distillation can be employed, depending on the volatility and thermal stability of the desired product and impurities.[3][4]

  • Crystallization: If the desired product is a solid, crystallization can be an effective method to isolate it from residual 3-bromophenol.[5][6]

Q2: How can I use liquid-liquid extraction to remove 3-bromophenol?

Since 3-bromophenol is a phenolic compound, it is acidic and will react with a base to form a water-soluble salt. This allows for its separation from non-acidic organic compounds.

Experimental Protocol: Basic Extraction

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH2Cl2).[1]

  • Transfer the solution to a separatory funnel.

  • Add a sufficient amount of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO3) solution.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated 3-bromophenol salt will be in the aqueous layer.

  • Drain the aqueous layer.

  • Repeat the extraction of the organic layer with the aqueous base 2-3 times to ensure complete removal of the 3-bromophenol.

  • The organic layer now contains the purified product, free of 3-bromophenol. It can be washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent evaporated.[1]

  • To recover the 3-bromophenol from the combined aqueous layers, acidify the solution with a strong acid (e.g., 1 M HCl) to a pH of approximately 2.[1] The 3-bromophenol will precipitate out or can be extracted back into an organic solvent.

Q3: When is column chromatography the preferred method for purification?

Column chromatography is ideal when dealing with complex mixtures where the components have different polarities. It is particularly useful for achieving high purity of the desired product.[1]

Q4: What are the typical conditions for purifying 3-bromophenol using column chromatography?

A common setup involves using silica gel as the stationary phase and a mixture of non-polar and polar solvents as the mobile phase (eluent).

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like n-hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. A common eluent system for separating 3-bromophenol is a mixture of ethyl acetate and n-hexane.[1] The ratio can be adjusted to optimize separation.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent.

Troubleshooting Guide

Issue 1: Incomplete removal of 3-bromophenol after basic extraction.

  • Possible Cause 1: Insufficient base. The amount of aqueous base used may not be enough to react with all the 3-bromophenol.

    • Solution: Increase the volume or concentration of the basic solution. Perform additional extractions and test the organic layer by TLC to confirm the absence of 3-bromophenol.

  • Possible Cause 2: Inefficient mixing. The two phases may not have been mixed thoroughly, leading to incomplete extraction.

    • Solution: Ensure vigorous shaking of the separatory funnel for a sufficient amount of time to maximize the surface area between the two phases.

  • Possible Cause 3: Emulsion formation. An emulsion layer may form between the organic and aqueous phases, trapping some of the material.

    • Solution: To break the emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the funnel. In some cases, filtering the mixture through a pad of celite can be effective.

Issue 2: Co-elution of 3-bromophenol with the desired product during column chromatography.

  • Possible Cause 1: Inappropriate eluent polarity. The eluent system may be too polar, causing both the product and 3-bromophenol to move down the column at a similar rate.

    • Solution: Decrease the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the proportion of hexane. Run a gradient elution, starting with a low polarity and gradually increasing it.

  • Possible Cause 2: Column overloading. Too much crude product may have been loaded onto the column, exceeding its separation capacity.

    • Solution: Use a larger column with more silica gel or reduce the amount of sample loaded.

  • Possible Cause 3: Cracks or channels in the silica gel bed. An improperly packed column can lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Data Presentation

The following table summarizes the effectiveness of different purification methods for compounds similar to 3-bromophenol, providing a general guideline for expected outcomes.

Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Basic Liquid-Liquid Extraction >90% removal of acidic impurities>95% recovery of neutral productDependent on the pKa of the phenol and the strength of the base.
Silica Gel Column Chromatography >98%70-95%Requires optimization of the eluent system for good separation.[1]
Steam Distillation Variable79.6% recovery for 3-bromophenol[4]Effective for volatile compounds; recovery can be influenced by hydrogen bonding.[4]
Vacuum Distillation >95%80-84% for p-bromophenol[7]Suitable for compounds with high boiling points or those that are thermally sensitive.
Crystallization >99% (for solid products)Dependent on solubilityThe choice of solvent is critical for obtaining high purity and yield.[8]

Methodological Workflows

Below are diagrams illustrating the logical steps for the removal of unreacted 3-bromophenol using extraction and column chromatography.

ExtractionWorkflow start Crude Reaction Mixture in Organic Solvent add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Purified Product) separate->organic_layer Organic Phase aqueous_layer Aqueous Layer (3-Bromophenolate) separate->aqueous_layer Aqueous Phase acidify Acidify Aqueous Layer (e.g., 1M HCl) aqueous_layer->acidify recover Recover 3-Bromophenol acidify->recover

Caption: Workflow for removing 3-bromophenol via basic extraction.

ChromatographyWorkflow start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->elute Continue Elution combine_pure Combine Pure Fractions monitor_tlc->combine_pure Fractions are Pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purification using column chromatography.

References

Technical Support Center: Managing Regioselectivity in Unsymmetrical Epoxide Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in unsymmetrical epoxide opening reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My epoxide opening reaction is giving a mixture of regioisomers. How can I favor the attack at the less substituted carbon?

A1: To favor nucleophilic attack at the less substituted (more sterically accessible) carbon, you should employ basic or neutral reaction conditions with a strong nucleophile.[1][2][3] This reaction proceeds via an SN2-like mechanism where steric hindrance is the dominant factor.[2][4][5]

  • Troubleshooting Steps:

    • Choice of Nucleophile: Ensure you are using a strong, anionic nucleophile. Examples include Grignard reagents (RMgX), organolithium reagents (RLi), lithium aluminum hydride (LiAlH₄), hydroxides (HO⁻), and alkoxides (RO⁻).[2][3]

    • Reaction Conditions: Avoid any acidic catalysts. The reaction should be run under basic or neutral conditions.[2][3] The leaving group in this case is an alkoxide, which is poor, thus requiring a strong nucleophile to "push" the reaction forward.[4]

    • Solvent: Use a solvent that is compatible with your strong nucleophile and will not protonate it.[3]

Q2: I want to achieve nucleophilic attack at the more substituted carbon. What conditions should I use?

A2: To direct the nucleophile to the more substituted carbon, you should use acidic conditions, particularly with a weak nucleophile.[1][6][7] This reaction proceeds through a mechanism with significant SN1 character.[4]

  • Troubleshooting Steps:

    • Acid Catalyst: The presence of an acid is crucial. The acid protonates the epoxide oxygen, making it a better leaving group and activating the epoxide ring.[6][7] This allows for the use of weaker nucleophiles.

    • Carbocation Stability: The regioselectivity is governed by electronic effects. The transition state resembles a carbocation, and the positive charge is better stabilized on the more substituted carbon.[1][6] Therefore, the nucleophile will preferentially attack this position. The order of reactivity is generally tertiary > secondary > primary.[8]

    • Weak Nucleophile: Use a weak, neutral nucleophile such as water (H₂O), an alcohol (ROH), or a carboxylic acid (RCOOH).[1][3]

Q3: My reaction with a primary/secondary substituted epoxide is still not very regioselective, even under acidic conditions. Why is this happening?

A3: When an epoxide has primary and secondary carbons, the electronic stabilization difference between the two potential carbocation-like transition states is not as pronounced as with a tertiary carbon.[1] In such cases, a mixture of regioisomers can be obtained as the steric and electronic effects are more closely balanced.[1]

  • Troubleshooting Steps:

    • Lewis Acids: Consider using a Lewis acid catalyst instead of a Brønsted acid. Some Lewis acids can offer better control over regioselectivity.[9]

    • Catalyst Screening: Experiment with different Lewis acids (e.g., Sc(OTf)₃, Ti(O-i-Pr)₄) to find one that provides the desired regioselectivity for your specific substrate.[10]

    • Temperature Optimization: Lowering the reaction temperature may enhance the selectivity of the reaction.

Q4: I am using a strong nucleophile but still observe a lack of regioselectivity. What could be the issue?

A4: While strong nucleophiles generally favor attack at the less hindered site, other factors can influence the outcome.

  • Troubleshooting Steps:

    • Check for Acidity: Ensure there are no adventitious acidic impurities in your reagents or glassware that could be catalyzing the reaction via an acid-mediated pathway.

    • Nucleophile "Hardness"/"Softness": The hard and soft acid-base (HSAB) theory can play a role. The coordination of a hard acid with the epoxide oxygen can influence the "pull" on the C-O bonds, affecting the site of nucleophilic attack.[11]

    • Bulky Catalysts: In some cases, bulky catalysts can direct the nucleophile to the less sterically hindered side, even in situations where electronic factors might otherwise dominate.[12]

Quantitative Data on Regioselectivity

The following tables summarize the regioselectivity observed in unsymmetrical epoxide opening reactions under various conditions.

Table 1: Regioselectivity of Propylene Oxide Opening

Nucleophile/ConditionsAttack at Less Substituted Carbon (%)Attack at More Substituted Carbon (%)Reference
Ethanol / 0.3% NaOH~82~18[13]
Ethanol / 1.3% H₂SO₄~44~56[13]

Table 2: Regioselectivity with Different Lewis Acid Catalysts for Epichlorohydrin Opening with Methanol

CatalystRegioselectivity for Terminal Ether (%)Reference
Sn-Beta97[9]
Zr-BetaHigh (exact value not specified)[9]
Hf-BetaHigh (exact value not specified)[9]
Al-BetaLower than Sn-Beta[9]

Experimental Protocols

Protocol 1: Base-Catalyzed Opening of an Unsymmetrical Epoxide (Attack at the Less Substituted Carbon)

This protocol is a general guideline for the reaction of an unsymmetrical epoxide with a strong nucleophile, such as an amine, under solvent-free, mild acid-mediated conditions which can also be considered base-catalyzed in the context of the amine acting as the nucleophile.[14]

  • Reagents and Setup:

    • To a clean, dry round-bottom flask, add the unsymmetrical epoxide (1.0 mmol).

    • Add the amine nucleophile (1.2 mmol).

    • Add acetic acid (1.0 mmol) dropwise while stirring at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Acid-Catalyzed Opening of an Unsymmetrical Epoxide (Attack at the More Substituted Carbon)

This protocol provides a general method for the acid-catalyzed ring-opening of an epoxide with an alcohol as the nucleophile.

  • Reagents and Setup:

    • Dissolve the unsymmetrical epoxide (1.0 mmol) in the alcohol solvent (e.g., methanol, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Reaction:

    • Allow the reaction to warm to room temperature and stir.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Neutralize the reaction mixture by adding a mild base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the product via column chromatography to separate the regioisomers.

Visualizations

Regioselectivity_Troubleshooting start Poor Regioselectivity in Epoxide Opening q1 Desired Product? start->q1 less_sub Attack at Less Substituted Carbon q1->less_sub Less Substituted more_sub Attack at More Substituted Carbon q1->more_sub More Substituted cond_base Use Basic/Neutral Conditions + Strong Nucleophile less_sub->cond_base cond_acid Use Acidic Conditions + Weak Nucleophile more_sub->cond_acid check_acid Check for Acidic Impurities cond_base->check_acid If still poor selectivity check_nu Is Nucleophile Sufficiently Strong? cond_base->check_nu outcome_sn1 Favors SN1-like Pathway (Electronic Control) cond_acid->outcome_sn1 outcome_sn2 Favors SN2 Pathway (Steric Control) check_acid->outcome_sn2 No check_nu->outcome_sn2 Yes

Caption: Troubleshooting workflow for managing regioselectivity.

Epoxide_Opening_Pathways cluster_basic Basic/Neutral Conditions (SN2-like) cluster_acidic Acidic Conditions (SN1-like) start_b Unsymmetrical Epoxide ts_b Transition State: Strong Nucleophile Attacks Less Hindered Carbon start_b->ts_b Strong Nu⁻ prod_b Product: Attack at Less Substituted Carbon ts_b->prod_b start_a Unsymmetrical Epoxide protonated Protonated Epoxide start_a->protonated H⁺ ts_a Transition State: Partial Positive Charge on More Substituted Carbon protonated->ts_a Weak Nu prod_a Product: Attack at More Substituted Carbon ts_a->prod_a

Caption: Mechanistic pathways for epoxide ring opening.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the Characterization of 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of spectroscopic techniques for the characterization of 2-(3-Bromophenoxymethyl)oxirane, a potentially valuable building block in medicinal chemistry. We will delve into the powerful insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy and compare its performance with alternative methods such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

The Gold Standard: 1H and 13C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structure determination of organic molecules in solution.[1][2][3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Predicted 1H NMR Data for this compound

Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using a validated prediction algorithm. It is crucial to note that while predictions are highly useful, experimental verification is always recommended.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Predicted Coupling Constants (Hz)
H-2' (oxirane CH)3.25ddt1HJ = 5.8, 4.2, 2.8
H-3'a (oxirane CH2)2.80dd1HJ = 5.8, 4.9
H-3'b (oxirane CH2)2.95dd1HJ = 5.8, 2.8
H-1' (CH2O)4.05dd1HJ = 11.2, 5.8
H-1' (CH2O)4.25dd1HJ = 11.2, 3.2
H-2 (Ar-H)7.15t1HJ = 2.1
H-4 (Ar-H)7.05ddd1HJ = 7.9, 2.1, 1.0
H-5 (Ar-H)7.20t1HJ = 7.9
H-6 (Ar-H)7.30ddd1HJ = 7.9, 2.1, 1.0

Predicted 13C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-3' (oxirane CH2)44.5
C-2' (oxirane CH)50.1
C-1' (CH2O)69.0
C-4113.8
C-2118.5
C-6121.7
C-3 (C-Br)122.8
C-5130.6
C-1 (C-O)158.4

Alternative and Complementary Characterization Techniques

While NMR is unparalleled for detailed structural mapping, other spectroscopic methods provide valuable and often complementary information.

Mass Spectrometry (MS): This technique provides the molecular weight of a compound with high accuracy, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can offer clues about the molecule's substructures. For this compound, MS would confirm the molecular formula C9H9BrO2 and likely show fragments corresponding to the bromophenoxy and oxirane moieties.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrations.[3][4] For the target compound, IR would reveal the presence of the C-O-C ether linkage, the aromatic C=C bonds, and the C-H bonds of the aromatic ring and the oxirane. The C-Br stretching frequency might also be observable.

Performance Comparison of Characterization Techniques

Parameter 1H & 13C NMR Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Information Provided Detailed atomic connectivity, stereochemistry, and electronic environment of nuclei.[1][2]Precise molecular weight and elemental composition; fragmentation patterns suggest substructures.Presence of functional groups.[3][4]
Sample Requirement 1-10 mg, soluble in a deuterated solvent.Micrograms to nanograms.Milligrams (can be neat or in solution).
Analysis Time Minutes to hours, depending on the complexity and desired resolution.Minutes.Minutes.
Destructive/Non-destructive Non-destructive.[4]Destructive (in most common configurations).Non-destructive.
Strengths Unambiguous structure elucidation; provides detailed 3D structural information.High sensitivity; accurate mass determination.Fast and simple; good for identifying key functional groups.
Weaknesses Lower sensitivity compared to MS; requires soluble samples.Does not provide detailed connectivity or stereochemistry.Provides limited information on the overall molecular skeleton.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum and determine the chemical shifts relative to the internal standard.

Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

  • Separation: The compound is vaporized and separated from any impurities on the GC column.

  • Ionization and Analysis: The eluted compound enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy (ATR-FTIR)

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Record the IR spectrum. The instrument passes an infrared beam through the ATR crystal, which is in contact with the sample. The detector measures the absorption of specific frequencies of infrared radiation by the sample.

  • Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Structural Characterization

G Workflow for the Characterization of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR 1H & 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Structure_Elucidation Detailed Structure Elucidation NMR->Structure_Elucidation MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Final_Structure Confirmed Structure of this compound Structure_Elucidation->Final_Structure MW_Confirmation->Final_Structure Functional_Group_ID->Final_Structure

Figure 1. A logical workflow for the comprehensive characterization of this compound.

References

A Comparative Analysis of the Biological Activities of Bromophenol and Chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of bromophenol and chlorophenol derivatives, focusing on their enzyme inhibition, antioxidant, anticancer, and antibacterial properties. The information is supported by experimental data from various studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways.

Executive Summary

Bromophenol and chlorophenol derivatives, halogenated phenolic compounds, have garnered significant interest in the scientific community for their diverse biological activities. While both classes of compounds exhibit potential as therapeutic agents, their efficacy and mechanisms of action can vary significantly. This guide aims to provide a clear, data-driven comparison to aid researchers in understanding the nuances of their biological performance and to inform future drug discovery and development efforts.

Enzyme Inhibition

A significant area of research for both bromophenol and chlorophenol derivatives has been their ability to inhibit various enzymes implicated in disease.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a primary target for the treatment of Alzheimer's disease.

Compound ClassDerivativeTarget EnzymeIC50 / KiReference
Bromophenol Novel Bromophenol Derivatives (20-24)Acetylcholinesterase (AChE)IC50 values reported[1]
Bromophenol Novel Bromophenol Derivatives (13-21)Acetylcholinesterase (AChE)Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM[2]
Chlorophenol 2-chlorophenol (50µM)Acetylcholinesterase (AChE)9.2 ± 0.7 % inhibition[3]
Chlorophenol 3-chlorophenol (50µM)Acetylcholinesterase (AChE)7.0 ± 0.5 % inhibition[3]
Chlorophenol 4-chlorophenol (50µM)Acetylcholinesterase (AChE)7.3 ± 0.5 % inhibition[3]
Chlorophenol 2,3-dichlorophenol (50µM)Acetylcholinesterase (AChE)11.3 ± 0.4 % inhibition[3]
Chlorophenol 2,4-dichlorophenol (50µM)Acetylcholinesterase (AChE)9.3 ± 0.2 % inhibition[3]

Key Findings: Bromophenol derivatives have demonstrated potent, nanomolar-range inhibition of acetylcholinesterase, suggesting a higher potential for development as Alzheimer's disease therapeutics compared to the relatively weak inhibition observed with the tested chlorophenol derivatives.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are involved in various physiological processes, and their inhibition is relevant for treating conditions like glaucoma and certain types of cancer.

Compound ClassDerivativeTarget EnzymeIC50 / KiReference
Bromophenol Novel Bromophenol Derivatives (13-21)hCA IKi: 2.53 ± 0.25 to 25.67 ± 4.58 nM[2]
Bromophenol Novel Bromophenol Derivatives (13-21)hCA IIKi: 1.63 ± 0.11 to 15.05 ± 1.07 nM[2]
Chlorophenol 3-amino-4-chlorophenolVchCAαKi: 0.7–1.2 µM[4]
Chlorophenol 3-amino-4-chlorophenolNgCAαKi: 0.6–1.7 µM[4]

Key Findings: Both bromophenol and chlorophenol derivatives show potent inhibition of carbonic anhydrases. The bromophenol derivatives exhibited nanomolar inhibition against human isoforms I and II, while the tested chlorophenol derivative showed micromolar inhibition against bacterial carbonic anhydrases.

Antioxidant Activity

The ability of a compound to neutralize free radicals is a crucial aspect of its potential therapeutic value, particularly in diseases associated with oxidative stress.

Compound ClassDerivativeAssayIC50 / ActivityReference
Bromophenol Novel Bromophenol Derivatives (20-24)DPPH, ABTSConsiderable antioxidant and antiradical effects[1]
Chlorophenol 2,4-dichlorophenol-Decreased reduced glutathione levels, altered antioxidant enzyme activities[5]
Chlorophenol Pentachlorophenol-Impairs antioxidant system, induces ROS[6][7]

Key Findings: Bromophenol derivatives have been reported to possess considerable antioxidant and radical scavenging activities. In contrast, the available data on chlorophenol derivatives, such as 2,4-dichlorophenol and pentachlorophenol, suggest that they can induce oxidative stress and impair the endogenous antioxidant defense systems.

Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery. Both bromophenol and chlorophenol derivatives have been investigated for their cytotoxic effects on cancer cells.

Compound ClassDerivativeCell LineIC50 / ActivityReference
Bromophenol Novel Bromophenol HybridsA549, Bel7402, HepG2, HCT116, Caco2Significant inhibitory activity[8]
Bromophenol Compound 17aA549Induces G0/G1 cell cycle arrest and apoptosis[8]
Chlorophenol 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-19, NCI-H460, SNB-75Significant anticancer activity at 10 µM[9]

Key Findings: Both classes of compounds have shown promising anticancer activity. Certain bromophenol hybrids exhibit broad-spectrum inhibitory activity against a panel of cancer cell lines, inducing cell cycle arrest and apoptosis. Similarly, specific chlorophenol derivatives have demonstrated significant anticancer effects. The anticancer mechanism for some bromophenols has been linked to the induction of apoptosis through the generation of reactive oxygen species (ROS).

Antibacterial Activity

With the rise of antibiotic resistance, the discovery of new antibacterial agents is of paramount importance.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Bromophenol 3-bromo-2,6-dihydroxyacetophenone (2)Staphylococcus aureusGood anti-S. aureus activity[10]
Bromophenol 3-bromo-2,6-dihydroxyacetophenone (2)MRSAGood activity against MRSA[10]
Chlorophenol 4-chloro-2-isopropyl-5-methylphenol (chlorothymol)MRSA32[11]
Chlorophenol ParachlorophenolStaphylococcus aureus-[12]
Chlorophenol 2,4-DichlorophenolPseudomonas aeruginosaIncreased antibiotic resistance[13]
Chlorophenol 2,4,6-TrichlorophenolPseudomonas aeruginosaIncreased antibiotic resistance[13]

Key Findings: Bromophenol derivatives have shown good antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Certain chlorophenol derivatives, like chlorothymol, also exhibit potent anti-MRSA activity. However, it is noteworthy that some chlorophenols, such as 2,4-dichlorophenol and 2,4,6-trichlorophenol, have been shown to increase antibiotic resistance in Pseudomonas aeruginosa.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a colorimetric method used to determine the activity of acetylcholinesterase.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) solution

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Test compounds (bromophenol/chlorophenol derivatives)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of 10 mM DTNB to the reaction mixture.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI.

    • Shake the plate for 1 minute and then add 20 µL of 5% SDS to stop the reaction.

    • Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

    • A control well containing all reagents except the test compound is used as a reference.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium

    • Test compounds (bromophenol/chlorophenol derivatives)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 3,000-4,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the supernatant and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare Enzyme Solution mix_reagents Mix Enzyme, Inhibitor, and Buffer prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor (Test Compound) Solutions prep_inhibitor->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate measure_activity Measure Enzyme Activity (e.g., Absorbance) incubate->measure_activity calculate_inhibition Calculate % Inhibition measure_activity->calculate_inhibition determine_ic50 Determine IC50/Ki Values calculate_inhibition->determine_ic50

Caption: Workflow for a typical enzyme inhibition assay.

ROS-Mediated Apoptotic Pathway

G cluster_stimulus Stimulus cluster_cellular Cellular Response stimulus Bromophenol Derivative ros Increased ROS Production stimulus->ros induces mito_damage Mitochondrial Damage ros->mito_damage causes cyto_c Cytochrome c Release mito_damage->cyto_c leads to caspase9 Caspase-9 Activation cyto_c->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Alternative methods to Williamson ether synthesis for oxirane precursors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Alternative Methods for Oxirane Precursor Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of oxiranes (epoxides) is a critical step in the construction of complex molecular architectures. While the Williamson ether synthesis is a foundational method for ether formation, its direct application for creating strained three-membered oxirane rings is often impractical. This guide provides a detailed comparison of modern, more effective alternatives, complete with experimental data and protocols to inform your synthetic strategy.

Epoxidation of Alkenes with Peroxy Acids

This is a direct and widely used method for converting alkenes into epoxides. The reaction involves a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene's double bond. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and reliable reagent for this transformation.[1][2][3][4]

Mechanism Overview: The reaction proceeds through a non-polar, concerted "butterfly" transition state, resulting in syn-addition of the oxygen atom to the alkene face.[1][3] The stereochemistry of the starting alkene is retained in the epoxide product.[1]

Advantages:

  • Broad Substrate Scope: Effective for a wide variety of electron-rich and unfunctionalized alkenes.

  • Stereospecificity: The configuration of the starting alkene is preserved in the product.[1]

  • Operational Simplicity: Reactions are often straightforward to set up and work up.

Disadvantages:

  • Lack of Enantioselectivity: Achiral peroxy acids produce racemic mixtures from prochiral alkenes.

  • Side Reactions: Peroxy acids can react with other sensitive functional groups, such as ketones in the Baeyer-Villiger oxidation.

Experimental Data
SubstrateReagentConditionsYieldReference
Styrenem-CPBA, PNO (additive), Co@Fe3O4/SiO2 (catalyst)Dichloromethane, Room Temp.>99%[5]
Cyclohexenem-CPBADichloromethane~75%[3]
trans-Stilbenem-CPBA, PNO (additive), Co@Fe3O4/SiO2 (catalyst)Dichloromethane, Room Temp.>99%[5]
1-Octenem-CPBA, PNO (additive), Co@Fe3O4/SiO2 (catalyst)Dichloromethane, Room Temp.91%[5]
General Experimental Protocol: Epoxidation of Cyclohexene with m-CPBA
  • Dissolve cyclohexene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add solid m-CPBA (typically ~77% purity, 1.1 eq) portion-wise to the stirred solution over 5-10 minutes, monitoring the internal temperature.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude epoxide. Purification can be achieved via flash chromatography if necessary.

Intramolecular Cyclization of Halohydrins

This two-step approach begins with the formation of a halohydrin from an alkene, followed by an intramolecular SN2 reaction promoted by a base to form the epoxide.[6][7] This method is effectively an intramolecular Williamson ether synthesis.

Mechanism Overview:

  • Halohydrin Formation: The alkene reacts with a halogen (e.g., Br₂) in the presence of water. This proceeds via a cyclic halonium ion intermediate, which is then opened by water in an anti-addition, yielding the halohydrin.[8]

  • Epoxidation: A base (e.g., NaOH, NaH) deprotonates the hydroxyl group, forming an alkoxide. The alkoxide then acts as an intramolecular nucleophile, displacing the adjacent halide via a backside SN2 attack to close the three-membered ring.[6][7][9]

Advantages:

  • High Stereocontrol: The anti-addition during halohydrin formation and the inversion of configuration from the SN2 cyclization provide excellent stereochemical control.

  • Readily Available Reagents: The reagents (halogens, water, simple bases) are common and inexpensive.

Disadvantages:

  • Two-Step Process: Requires two separate synthetic operations.

  • Regioselectivity: In unsymmetrical alkenes, the Markovnikov rule generally dictates that the hydroxyl group adds to the more substituted carbon.[8]

Experimental Data
Alkene SubstrateHalogenation ConditionsCyclization BaseOverall YieldReference
CyclohexeneBr₂, H₂ONaOHHigh (often >80%)[9]
PropeneCl₂, H₂OCa(OH)₂High (Industrial Process)General Knowledge
StyreneNBS, H₂O/DMSOK₂CO₃GoodGeneral Knowledge
General Experimental Protocol: Synthesis of Cyclohexene Oxide from Cyclohexene

Step A: Formation of trans-2-Bromocyclohexanol

  • To a stirred solution of cyclohexene (1.0 eq) in a mixture of DMSO and water, add N-bromosuccinimide (NBS) (1.05 eq) in portions at room temperature.

  • Stir the mixture until TLC analysis indicates complete consumption of the alkene.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude bromohydrin, which is often used without further purification.

Step B: Epoxidation

  • Dissolve the crude trans-2-bromocyclohexanol in a suitable solvent like THF or diethyl ether.

  • Add an aqueous solution of sodium hydroxide (NaOH) (1.2 eq) and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Extract the aqueous layer with the same solvent. Combine the organic layers, dry over a drying agent, and remove the solvent under reduced pressure to afford the epoxide.

Johnson-Corey-Chaykovsky Reaction

Mechanism Overview: The reaction begins with the nucleophilic addition of the sulfur ylide to the carbonyl carbon.[10][11] This forms a betaine intermediate which then undergoes an intramolecular SN2 reaction, with the negatively charged oxygen atom displacing the neutral dialkyl sulfide or DMSO leaving group to form the epoxide.[10]

Advantages:

  • Direct Conversion from Carbonyls: Avoids the need for a separate olefination step.

  • Methylene Transfer: Excellent for installing a simple epoxide (methylene transfer) from an aldehyde or ketone.[10]

  • Mild Conditions: Often proceeds under benign conditions, making it environmentally friendly.[12]

Disadvantages:

  • Stoichiometric Ylide: Requires stoichiometric amounts of the sulfur ylide, which must be pre-formed or generated in situ.

  • Base-Sensitive Substrates: The use of strong bases (e.g., NaH, BuLi) to generate the ylide can be incompatible with base-sensitive functional groups.

Experimental Data
Carbonyl SubstrateYlide PrecursorBase / SolventYieldReference
Allyl CyclohexanoneTrimethylsulfonium iodideKtBuO / DMSO88%[13]
Aldehyde IntermediateMe₃SINaH / DMSO/THF92%[14]
Sulfonium Ion IntermediateNaHTHF75%[14]
Aldehyde Intermediatet-BuLiTHF14.6%[14]
General Experimental Protocol: Epoxidation of Allyl Cyclohexanone[13]
  • Add trimethylsulfonium iodide (1.65 eq) to dry DMSO (25 mL) in a flask and stir until the salt is completely dissolved.

  • Add the allyl cyclohexanone (1.0 eq, 7.15 mmol).

  • Separately, prepare a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).

  • Add the potassium tert-butoxide solution to the reaction mixture.

  • Stir the resulting solution at room temperature for 2 hours.

  • After the reaction is complete (monitored by TLC), add water and extract the mixture with diethyl ether.

  • Wash the combined organic phases with water, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield the desired epoxide (88% yield).[13]

Asymmetric Epoxidation Methods

For the synthesis of chiral drug precursors, enantioselective methods are paramount. Several powerful catalytic asymmetric epoxidations have been developed.

Sharpless-Katsuki Asymmetric Epoxidation

This Nobel Prize-winning reaction enables the highly enantioselective epoxidation of primary and secondary allylic alcohols.[15]

  • System: Uses a catalytic amount of titanium tetra(isopropoxide) (Ti(OiPr)₄), a chiral ligand (diethyl or diisopropyl tartrate, DET or DIPT), and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[15][16]

  • Key Feature: The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates the facial selectivity of the epoxidation, making the stereochemical outcome highly predictable.[17]

  • Performance: Enantiomeric excesses (ee) are typically greater than 90%, with yields ranging from 50% to over 99%.

Jacobsen-Katsuki Asymmetric Epoxidation

This method is complementary to the Sharpless epoxidation, as it is highly effective for the enantioselective epoxidation of unfunctionalized cis-alkenes.[18][19][20]

  • System: Employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (bleach).[18][19][20]

  • Key Feature: Particularly effective for cis-disubstituted and conjugated alkenes, often providing ee values above 90%.[20] Trans-alkenes are generally poor substrates.[20]

  • Scope: The substrate scope is broad, including aryl, alkenyl, and alkynyl substituted cis-olefins.[19]

Shi Asymmetric Epoxidation

This reaction is a prominent example of organocatalysis, using a non-metal, fructose-derived ketone as the catalyst.[21]

  • System: Uses the chiral Shi catalyst (a fructose-derived ketone) with Oxone (potassium peroxymonosulfate) as the primary oxidant.[21][22]

  • Key Feature: The active oxidizing species is a chiral dioxirane generated in situ.[21] The reaction is effective for trans-disubstituted and trisubstituted alkenes, with enantiomeric excess often exceeding 80-90%.[21]

  • Conditions: The reaction is sensitive to pH, with optimal performance typically around pH 10.5 to suppress the Baeyer-Villiger side reaction.[23]

Comparison of Asymmetric Methods
MethodSubstrate ClassCatalystOxidantTypical ee
Sharpless Allylic AlcoholsTi(OiPr)₄ / Chiral TartrateTBHP>90%
Jacobsen cis-Alkenes (unfunctionalized)Chiral Mn(III)-salen complexNaOCl>90%[20]
Shi trans- & Tri-substituted AlkenesFructose-derived KetoneOxone>90%
Experimental Protocol: Shi Asymmetric Epoxidation[24]
  • To a solution of the alkene (1.0 eq) in a mixture of acetonitrile and dimethoxymethane, add the Shi ketone (e.g., 0.2-0.3 eq), sodium tetraborate solution, EDTA solution, and tetrabutylammonium hydrogensulfate.

  • Cool the reaction mixture to 0 °C.

  • Simultaneously add, dropwise via two separate addition funnels, an aqueous solution of Oxone (2.0 eq) and an aqueous solution of potassium carbonate (K₂CO₃) over 1 hour to maintain a pH of ~10.5.

  • Stir the mixture at 0 °C for an additional hour after the addition is complete.

  • Warm the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the chiral epoxide.

Visual Summaries of Key Methodologies

Peroxy_Acid_Epoxidation cluster_reactants Reactants cluster_process Process cluster_products Products Alkene Alkene TS Concerted 'Butterfly' Transition State Alkene->TS π bond attacks O PeroxyAcid Peroxy Acid (e.g., m-CPBA) PeroxyAcid->TS O-O bond breaks Epoxide Epoxide TS->Epoxide syn-Addition Acid Carboxylic Acid TS->Acid Byproduct

Caption: Workflow for alkene epoxidation using a peroxy acid.

Halohydrin_Cyclization Alkene Alkene Halohydrin Halohydrin Intermediate Alkene->Halohydrin  X₂ / H₂O (anti-addition) Alkoxide Alkoxide Halohydrin->Alkoxide  Base (e.g., NaOH) (Deprotonation) Epoxide Epoxide Alkoxide->Epoxide  Intramolecular SN2 (Ring Closure)

Caption: Two-step synthesis of epoxides via halohydrin formation.

Corey_Chaykovsky_Reaction SulfoniumSalt Sulfonium Salt (e.g., Me₃S⁺I⁻) Ylide Sulfur Ylide SulfoniumSalt->Ylide Strong Base (e.g., NaH) Betaine Betaine Intermediate Ylide->Betaine Carbonyl Aldehyde or Ketone Carbonyl->Betaine Nucleophilic Addition Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 Sulfide Dialkyl Sulfide Betaine->Sulfide Leaving Group

Caption: Mechanism of the Johnson-Corey-Chaykovsky reaction.

Conclusion

The synthesis of oxiranes is a well-developed field with a diverse toolkit available to the modern chemist. While the direct epoxidation of alkenes with peroxy acids remains a workhorse for many applications, methods like the Johnson-Corey-Chaykovsky reaction offer a valuable alternative route starting from carbonyl compounds. For the demanding applications in pharmaceutical and fine chemical synthesis, the catalytic asymmetric methods developed by Sharpless, Jacobsen, and Shi provide unparalleled control over stereochemistry, enabling the efficient production of enantiopure oxirane precursors. The choice of method will ultimately depend on the specific substrate, desired stereochemical outcome, and the overall synthetic strategy.

References

Comparative Study of Base Catalysts for the Synthesis of 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of common base catalysts for the efficient synthesis of 2-(3-Bromophenoxymethyl)oxirane, a key intermediate in pharmaceutical development, reveals significant differences in reaction efficiency and conditions. This guide provides a comparative overview of experimental data for sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3) in this critical reaction.

The synthesis of this compound is typically achieved through a Williamson ether synthesis, where 3-bromophenol is reacted with an epihalohydrin, such as epichlorohydrin, in the presence of a base. The base plays a crucial role in deprotonating the phenol, facilitating the nucleophilic attack on the epihalohydrin, and promoting the subsequent intramolecular cyclization to form the desired oxirane ring. The choice of base catalyst significantly impacts reaction yield, duration, and overall process efficiency. This guide presents a comparative analysis of common inorganic bases used for this transformation, supported by experimental data derived from analogous syntheses of aryl glycidyl ethers.

Performance Comparison of Base Catalysts

The selection of a base catalyst is a critical parameter in the synthesis of this compound. The following table summarizes the performance of sodium hydroxide, potassium hydroxide, and potassium carbonate based on typical reaction conditions and outcomes observed in the synthesis of analogous aryl glycidyl ethers.

CatalystTypical Molar Ratio (Base:Phenol)Phase-Transfer Catalyst (PTC)SolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
NaOH 1.1 - 1.5Often recommended (e.g., TBAB)Water/Organic or Organic25 - 604 - 1275 - 90
KOH 1.1 - 1.5Often recommended (e.g., TBAB)Water/Organic or Organic25 - 602 - 880 - 95
K2CO3 1.5 - 3.0Optional, but can improve ratePolar Aprotic (e.g., DMF, Acetone)60 - 10012 - 2470 - 85

Note: The data presented is a synthesis of information from various sources on the preparation of similar aryl glycidyl ethers and may not represent optimized conditions for this compound specifically.

Key Observations:

  • Potassium Hydroxide (KOH) generally offers the best combination of high yield and shorter reaction times. Its higher reactivity compared to NaOH can be attributed to the greater solubility of potassium salts and the higher basicity of the hydroxide ion in some organic solvents.

  • Sodium Hydroxide (NaOH) is a cost-effective and widely used base that provides good to excellent yields. The use of a phase-transfer catalyst is often crucial for achieving high efficiency, especially in biphasic solvent systems.

  • Potassium Carbonate (K2CO3) is a milder base, which can be advantageous when dealing with sensitive functional groups. However, it typically requires higher temperatures and longer reaction times to achieve comparable yields to the stronger hydroxide bases.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using each of the compared base catalysts. These protocols are based on established methods for the synthesis of aryl glycidyl ethers.

Protocol 1: Synthesis using Sodium Hydroxide (NaOH) with Phase-Transfer Catalysis

Materials:

  • 3-Bromophenol

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • To a stirred solution of 3-bromophenol (1 equivalent) and tetrabutylammonium bromide (0.02 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide (1.2 equivalents).

  • Heat the mixture to 50°C.

  • Add epichlorohydrin (1.5 equivalents) dropwise over 30 minutes, maintaining the temperature at 50-60°C.

  • Continue stirring at 60°C for 6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis using Potassium Hydroxide (KOH) with Phase-Transfer Catalysis

Materials:

  • 3-Bromophenol

  • Epichlorohydrin

  • Potassium Hydroxide (KOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Dichloromethane

Procedure:

  • Dissolve 3-bromophenol (1 equivalent) and tetrabutylammonium bromide (0.02 equivalents) in dichloromethane.

  • Add powdered potassium hydroxide (1.3 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add epichlorohydrin (1.5 equivalents) dropwise to the suspension.

  • Continue stirring at room temperature for 4 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts and wash the filter cake with dichloromethane.

  • Combine the filtrates and wash with water, then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by vacuum distillation.

Protocol 3: Synthesis using Potassium Carbonate (K2CO3)

Materials:

  • 3-Bromophenol

  • Epichlorohydrin

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Combine 3-bromophenol (1 equivalent), anhydrous potassium carbonate (2.0 equivalents), and DMF in a round-bottom flask.

  • Heat the mixture to 80°C with stirring.

  • Add epichlorohydrin (1.5 equivalents) dropwise.

  • Maintain the reaction at 80°C for 18 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing the Synthesis Pathway

The synthesis of this compound proceeds through a two-step mechanism: a Williamson ether synthesis to form an intermediate chlorohydrin, followed by an intramolecular cyclization to yield the final epoxide product.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Steps cluster_product Product 3-Bromophenol 3-Bromophenol Williamson_Ether_Synthesis Williamson Ether Synthesis 3-Bromophenol->Williamson_Ether_Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Williamson_Ether_Synthesis Base_Catalyst Base Catalyst (NaOH, KOH, or K2CO3) Base_Catalyst->Williamson_Ether_Synthesis Intramolecular_Cyclization Intramolecular Cyclization Base_Catalyst->Intramolecular_Cyclization Solvent_PTC Solvent & (optional) PTC Solvent_PTC->Williamson_Ether_Synthesis Williamson_Ether_Synthesis->Intramolecular_Cyclization Intermediate formation Product_Oxirane This compound Intramolecular_Cyclization->Product_Oxirane Experimental_Workflow Start Reaction_Setup 1. Reaction Setup: - Charge reactants, base, and solvent. - (Optional) Add PTC. Start->Reaction_Setup Reaction 2. Reaction: - Stir at specified temperature. - Monitor progress (TLC/GC). Reaction_Setup->Reaction Workup 3. Aqueous Workup: - Quench reaction. - Phase separation. - Wash organic layer. Reaction->Workup Drying_Concentration 4. Drying and Concentration: - Dry with anhydrous salt. - Remove solvent in vacuo. Workup->Drying_Concentration Purification 5. Purification: - Vacuum distillation or - Column chromatography. Drying_Concentration->Purification Characterization 6. Product Characterization: - NMR, IR, MS. Purification->Characterization End Characterization->End

A Comparative Guide to the Kinetic Analysis of 2-(3-Bromophenoxymethyl)oxirane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the ring-opening reaction of 2-(3-bromophenoxymethyl)oxirane with various nucleophiles. The objective is to offer a comprehensive resource for understanding the reactivity of this epoxide, which is a valuable intermediate in the synthesis of various biologically active compounds. This document presents experimental data, detailed protocols for kinetic analysis, and visual representations of reaction pathways and workflows to aid in experimental design and interpretation.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its reactivity is primarily governed by the strained oxirane ring, which readily undergoes nucleophilic attack. The rate and regioselectivity of this ring-opening reaction are highly dependent on the nature of the nucleophile, the reaction conditions, and the presence of catalysts. Understanding the kinetics of these reactions is crucial for optimizing synthetic routes, controlling product distribution, and designing novel molecules with desired properties.

This guide compares the reaction kinetics of this compound with a selection of representative amine nucleophiles. Due to the limited availability of specific experimental kinetic data for this compound in publicly accessible literature, this guide incorporates theoretical kinetic data for the closely related 2-(phenoxymethyl)oxirane to provide a valuable point of comparison and highlight the electronic effects of the bromo substituent.

Comparative Kinetic Data

The following table summarizes the kinetic parameters for the reaction of this compound and the reference compound 2-(Phenoxymethyl)oxirane with different amine nucleophiles. The data for 2-(phenoxymethyl)oxirane is based on computational studies and is included to illustrate the relative reactivity.[1]

Table 1: Kinetic Parameters for the Ring-Opening of Phenyl-Substituted Oxiranes with Amines

EpoxideNucleophileRate Constant (k) [L·mol⁻¹·s⁻¹]Activation Energy (Ea) [kJ/mol]Temperature (°C)Method
This compoundAnilineData not availableData not available--
This compoundMorpholineData not availableData not available--
This compoundPiperidineData not availableData not available--
2-(Phenoxymethyl)oxirane(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamineNot reported66.6 - 91.5 (in solution)Not specifiedComputational (M062X/6-31G(d))[1]

Note: The activation energy for the reaction of 2-(phenoxymethyl)oxirane was calculated for the reaction in the presence of a solvent, which significantly lowers the energy barrier compared to the gas phase (127.6 - 139.0 kJ/mol).[1] The range provided reflects different potential reaction pathways.

The presence of the electron-withdrawing bromine atom at the meta-position of the phenoxy group in this compound is expected to influence the reaction kinetics compared to the unsubstituted 2-(phenoxymethyl)oxirane. This substituent can affect the electron density of the oxirane ring and the stability of the transition state, thereby altering the activation energy and reaction rate. Further experimental studies are required to quantify these effects.

Experimental Protocols

The following are detailed methodologies for conducting a kinetic analysis of the reaction between this compound and amine nucleophiles. These protocols are based on established techniques for monitoring epoxide-amine reactions.

Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy

This method allows for the in-situ monitoring of the reaction progress by observing the change in concentration of reactants and products over time.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine, piperidine)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration that does not react with the components)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.

    • Prepare a stock solution of the amine nucleophile of known concentration in the same deuterated solvent.

    • Add a known amount of the internal standard to one of the stock solutions.

  • Reaction Initiation:

    • In an NMR tube, combine a precise volume of the this compound stock solution with a precise volume of the amine nucleophile stock solution at a controlled temperature.

    • Quickly mix the contents and place the NMR tube in the spectrometer.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.

    • Ensure consistent acquisition parameters (e.g., pulse sequence, relaxation delay, number of scans) for all spectra.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting material (e.g., one of the oxirane protons) and a characteristic proton of the product (e.g., the proton on the carbon bearing the newly formed hydroxyl group).

    • Normalize the integrals to the integral of the internal standard to account for any variations in sample concentration or spectrometer performance.

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the rate constant (k) by fitting the data to the appropriate rate law (e.g., second-order for a bimolecular reaction).

Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for monitoring reactions by separating and quantifying the reactants and products at different time points.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous solvent for the reaction (e.g., acetonitrile, THF)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • HPLC column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., acetonitrile/water mixture)

  • Quenching agent (e.g., a dilute acid to stop the reaction)

  • Thermostated reaction vessel

Procedure:

  • Reaction Setup:

    • In a thermostated reaction vessel, dissolve known concentrations of this compound and the amine nucleophile in the chosen solvent.

  • Sampling:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent.

  • HPLC Analysis:

    • Inject the quenched sample into the HPLC system.

    • Separate the components using a suitable mobile phase and column.

    • Detect the components using the UV-Vis detector at a wavelength where both the reactant and product absorb.

  • Data Analysis:

    • Generate a calibration curve for both the reactant and the product using standard solutions of known concentrations.

    • Determine the concentration of the reactant and product in each sample from the peak areas and the calibration curves.

    • Plot the concentration of the reactant or product as a function of time.

    • Calculate the rate constant (k) by fitting the data to the appropriate rate law.

Visualizations

Reaction Pathway

The reaction of this compound with an amine nucleophile proceeds via a nucleophilic substitution (S_N2) mechanism. The amine attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the opening of the three-membered ring and the formation of a β-amino alcohol.

ReactionPathway Reactants This compound + R₂NH TransitionState Transition State (Sₙ2) Reactants->TransitionState Nucleophilic Attack Product β-Amino Alcohol TransitionState->Product Ring Opening

Caption: S_N2 reaction pathway for the aminolysis of this compound.

Experimental Workflow for Kinetic Analysis

The general workflow for determining the kinetic parameters of the reaction is outlined below. This process involves careful experimental execution and data analysis.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Reactants Prepare Reactant Solutions (Known Concentrations) Initiate_Reaction Initiate Reaction at Controlled Temperature Prep_Reactants->Initiate_Reaction Prep_Instrument Set up Analytical Instrument (NMR or HPLC) Monitor_Reaction Monitor Reaction Progress (Acquire Data over Time) Prep_Instrument->Monitor_Reaction Initiate_Reaction->Monitor_Reaction Process_Data Process Raw Data (Integration/Peak Area) Monitor_Reaction->Process_Data Plot_Data Plot Concentration vs. Time Process_Data->Plot_Data Determine_Kinetics Determine Rate Law and Rate Constant (k) Plot_Data->Determine_Kinetics

Caption: General workflow for the kinetic analysis of epoxide-amine reactions.

Logical Relationship of Factors Affecting Reaction Rate

Several factors can influence the rate of the ring-opening reaction. Understanding these relationships is key to controlling the reaction outcome.

Factors Rate Reaction Rate Nucleophile Nucleophile (Strength, Sterics) Nucleophile->Rate Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Rate Temperature Temperature Temperature->Rate Concentration Concentration (Reactants) Concentration->Rate

Caption: Key factors influencing the rate of epoxide ring-opening reactions.

Conclusion

This guide provides a foundational understanding of the kinetic analysis of this compound reactions. While specific experimental kinetic data for this compound remains to be fully elucidated in the literature, the provided protocols and comparative data for a similar compound offer a strong starting point for researchers. The methodologies and visualizations presented herein are intended to facilitate the design and execution of kinetic studies, ultimately contributing to the efficient and controlled synthesis of novel molecules derived from this versatile epoxide. Further experimental investigation is encouraged to build a comprehensive kinetic database for the reactions of this compound with a wider range of nucleophiles.

References

A Comparative Analysis of SN1 and SN2 Mechanisms in the Acid-Catalyzed Ring-Opening of Substituted Oxiranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Reaction Pathways, Regioselectivity, and Stereoselectivity Supported by Experimental Data.

The acid-catalyzed ring-opening of oxiranes, or epoxides, is a fundamental and versatile transformation in organic synthesis, crucial for the construction of 1,2-difunctionalized compounds often found in pharmaceutical agents and other complex molecules. The reaction proceeds through a nuanced interplay of SN1 and SN2 mechanistic pathways, the predominance of which is dictated by the substitution pattern of the oxirane and the reaction conditions. This guide provides a comprehensive comparison of these mechanisms, supported by experimental data, to elucidate the factors governing product distribution and stereochemical outcomes.

The Mechanistic Dichotomy: A Hybrid Pathway

Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive intermediate with a good leaving group (a hydroxyl group). This initial activation is followed by the nucleophilic attack. The precise nature of this nucleophilic attack is the crux of the SN1 versus SN2 debate in this context. Rather than a purely discrete SN1 or SN2 pathway, the acid-catalyzed ring-opening of most substituted oxiranes is best described as a mechanistic continuum or a hybrid of the two.[1][2]

The transition state of the reaction possesses significant carbocationic character at the more substituted carbon atom, a hallmark of an SN1 pathway. This explains the observed regioselectivity where the nucleophile preferentially attacks the more substituted carbon.[2] However, the reaction also exhibits key features of an SN2 reaction, namely the stereospecific inversion of configuration at the site of attack, indicating a backside nucleophilic displacement.

Regioselectivity: The Influence of Carbocation Stability

The regiochemical outcome of the acid-catalyzed ring-opening is primarily governed by electronic effects, a characteristic feature of SN1 reactions. The protonated epoxide does not form a full carbocation intermediate. Instead, the positive charge is delocalized across the oxirane ring, with a greater partial positive charge residing on the carbon atom that can better stabilize it. Consequently, the order of reactivity for nucleophilic attack is: tertiary carbon > secondary carbon > primary carbon.[2]

This preference is clearly illustrated in the reaction of 2,2-dimethyloxirane with methanol in the presence of an acid catalyst, which exclusively yields 2-methoxy-2-methyl-1-propanol. The nucleophile (methanol) attacks the tertiary carbon, which can better stabilize the developing positive charge in the transition state.[1]

Stereochemistry: The Signature of an SN2-like Attack

Despite the SN1-like regioselectivity, the stereochemical course of the reaction follows a distinct SN2 pattern. The nucleophile attacks the electrophilic carbon from the side opposite to the carbon-oxygen bond of the epoxide. This backside attack results in a Walden inversion of the stereochemistry at the center of attack. This stereospecificity is a critical consideration in asymmetric synthesis, where the precise spatial arrangement of functional groups is paramount.

Experimental Data: A Quantitative Comparison

The following table summarizes experimental data from various studies on the acid-catalyzed ring-opening of substituted oxiranes, highlighting the product distribution under different conditions.

Oxirane SubstrateAcid CatalystNucleophile/SolventMajor Product(s)Product Ratio (Major:Minor)Reference
2,2-DimethyloxiraneH⁺Methanol2-Methoxy-2-methyl-1-propanol>99:1[1]
1,2-EpoxybutaneSn-Beta (Lewis Acid)Methanol1-Methoxy-2-butanol54:46 (Terminal:Internal Ether)[3]
EpichlorohydrinSn-Beta (Lewis Acid)Methanol1-Chloro-3-methoxy-2-propanol97:3 (Terminal:Internal Ether)[3]
Cyclohexene OxideBi(III) ellagate-based MOFMethanoltrans-2-Methoxycyclohexanol99.8% conversion[4]
cis-2,3-Epoxyhexane-1-olW(OEt)₆Aniline/MeCN3-Anilino-hexane-1,2-diol93:7 (C3:C2 attack)[5]

Key Experimental Protocols

General Procedure for Acid-Catalyzed Methanolysis of a Substituted Oxirane

Materials:

  • Substituted oxirane (e.g., styrene oxide, 2,2-dimethyloxirane)

  • Anhydrous methanol (reagent grade)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous sodium bicarbonate or saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • The substituted oxirane (1.0 eq) is dissolved in anhydrous methanol (typically 0.1-0.5 M concentration).

  • The solution is cooled in an ice bath to 0 °C.

  • A catalytic amount of the acid catalyst (e.g., 1-5 mol%) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C or allowed to warm to room temperature, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, the mixture is neutralized by the addition of anhydrous sodium bicarbonate or quenched by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • The methanol is removed under reduced pressure.

  • If an aqueous quench was used, the aqueous layer is extracted with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by distillation to afford the pure ring-opened product(s).

Characterization: The structure and purity of the products are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemical and stereochemical outcomes are determined by detailed analysis of the spectroscopic data, and in some cases, by comparison with authentic samples or through derivatization.

Visualizing the Mechanistic Pathways

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and logical relationships in the acid-catalyzed ring-opening of oxiranes.

SN1_SN2_Hybrid cluster_SN1 SN1-like Characteristics cluster_SN2 SN2-like Characteristics Regioselectivity Regioselectivity Carbocation Carbocation-like Transition State Regioselectivity->Carbocation governed by MoreSubstituted Attack at More Substituted Carbon Carbocation->MoreSubstituted leads to Stereochemistry Stereochemistry BacksideAttack Backside Attack Stereochemistry->BacksideAttack determined by Inversion Inversion of Configuration BacksideAttack->Inversion results in Hybrid Acid-Catalyzed Oxirane Opening Hybrid->Regioselectivity Hybrid->Stereochemistry

Caption: The dual nature of the acid-catalyzed oxirane ring-opening mechanism.

Experimental_Workflow Start Start: Substituted Oxirane + Alcohol/Acid Catalyst Reaction Reaction at Controlled Temperature Start->Reaction Quench Neutralization/ Quenching Reaction->Quench Workup Extraction and Drying Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End End: Isolated Product(s) Analysis->End Logical_Relationship Substrate Oxirane Substitution (1°, 2°, 3°) Mechanism Dominant Mechanism (SN1-like vs. SN2-like) Substrate->Mechanism Conditions Reaction Conditions (Acid, Nucleophile, Solvent) Conditions->Mechanism Product Product Outcome (Regio- & Stereoisomers) Mechanism->Product

References

Safety Operating Guide

Proper Disposal of 2-(3-Bromophenoxymethyl)oxirane: A Safety and Logistical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before handling 2-(3-Bromophenoxymethyl)oxirane, it is imperative to consult the available safety information for structurally related compounds. Uncured epoxy resins are often classified as hazardous materials. The epoxide functional group is reactive and can lead to sensitization or irritation upon contact with skin or eyes. The presence of a bromine atom on the aromatic ring suggests that the compound may be persistent and could form hazardous byproducts upon incomplete combustion.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: All handling should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

Disposal Plan: Step-by-Step Procedures

The disposal of this compound should be managed as hazardous waste. It is crucial to adhere to all local, state, and federal regulations.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, particularly non-hazardous waste.

    • Collect waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Waste Characterization and Labeling:

    • The waste should be characterized as a halogenated organic compound.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all available information about the waste, including its chemical nature and any potential hazards.

Quantitative Data on Related Hazardous Waste

While specific quantitative data for this compound is not available, the following table provides relevant information on hazardous waste codes that may apply to this class of chemical. Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are often categorized under the "F" or "U" lists.

Waste Code CategoryPotential RCRA Waste CodesDescription of WasteTreatment Standards (Typical)
Halogenated Solvents F001, F002Spent solvents containing halogenated compounds.Incineration or other thermal destruction.
Discarded Commercial Chemical Products U-List (e.g., U030 for monobrominated diphenyl ether)Unused or off-specification chemicals.[1]Varies based on the specific compound; often involves incineration.
General Hazardous Characteristics D001 (Ignitability), D002 (Corrosivity)While not confirmed for this specific compound, related epoxy resins can exhibit these characteristics.[2]Neutralization for corrosive waste; controlled burning for ignitable waste.

Experimental Protocols for Detection in Waste Streams

Accurate detection and quantification of this compound in waste streams are essential for proper disposal and environmental monitoring. While a specific validated method for this compound is not documented, the following established analytical techniques for similar compounds can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS) for Halogenated Ethers:

This is a common and effective method for the analysis of halogenated organic compounds in environmental samples.

  • Sample Preparation:

    • Liquid Samples (e.g., wastewater): Perform a liquid-liquid extraction using a suitable solvent like dichloromethane or hexane.

    • Solid Samples (e.g., contaminated soil): Use Soxhlet extraction or pressurized liquid extraction with an appropriate solvent.

  • Cleanup: The extract may need to be cleaned up to remove interfering substances. This can be achieved using solid-phase extraction (SPE) cartridges or gel permeation chromatography (GPC).

  • GC-MS Analysis:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

    • Injection: Use a splitless or on-column injection technique for trace analysis.

    • Temperature Program: Develop a temperature gradient to ensure good separation of the analyte from other components.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Disposal Pathway Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Pathway start Start: Generation of This compound Waste assess_hazards Assess Hazards (Assume Hazardous) start->assess_hazards segregate Segregate Waste assess_hazards->segregate label_container Label Container Clearly (Hazardous Waste, Chemical Name) segregate->label_container store Store in Designated Hazardous Waste Area label_container->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs transport Arrange for Professional Transport and Disposal contact_ehs->transport end End: Proper Disposal transport->end

Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby minimizing risks to themselves, the community, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 2-(3-Bromophenoxymethyl)oxirane in a laboratory setting. The following procedures are critical for the safety of all personnel and the integrity of the research environment.

Hazard Identification and Personal Protective Equipment

This compound is an irritant and potentially harmful substance. Strict adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.

Summary of Required PPE:

Protection TypeSpecification
Eye and Face Chemical safety goggles or a face shield should be used in conjunction with safety glasses.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are required.[1] Gloves should be inspected before use and disposed of properly.
Body Protection A lab coat or chemical-resistant apron must be worn. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is insufficient, a NIOSH/MSHA approved respirator is necessary.[2]

Operational Plan: Step-by-Step Chemical Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed.[3]

2. Handling and Use:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure all required PPE is worn correctly before handling the chemical.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[3]

  • Wash hands thoroughly after handling.[4]

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[5]

  • Ventilate the area and wash the spill site after material pickup is complete.

4. Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[5]

  • Do not dispose of the chemical down the drain or into the environment.[3]

  • Contaminated materials, including gloves and absorbent materials, must be disposed of as hazardous waste.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][6]
Skin Contact Immediately flush the affected skin with large amounts of water for at least 15 minutes.[7] Remove all contaminated clothing while rinsing.[7] If skin irritation persists, seek medical attention.[6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and give small quantities of water to drink.[4] Seek immediate medical attention.[4]

Safe Handling Workflow

The following diagram illustrates the necessary steps for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C Start Work D Perform Experiment C->D E Decontaminate Work Area D->E Experiment Complete H Spill Occurs D->H I Exposure Occurs D->I F Segregate Waste E->F G Dispose of Waste per Regulations F->G L Remove PPE & Wash Hands G->L End of Process J Follow Spill Protocol H->J K Follow First Aid Protocol I->K J->E Cleanup Complete M Medical Attention K->M Seek Medical Attention

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.